U-104067
Descripción
Propiedades
Número CAS |
172035-69-7 |
|---|---|
Fórmula molecular |
C24H32N6O |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine |
InChI |
InChI=1S/C24H32N6O/c1-2-8-20-19(7-1)21-22(28-9-3-4-10-28)25-24(29-11-5-6-12-29)26-23(21)30(20)14-13-27-15-17-31-18-16-27/h1-2,7-8H,3-6,9-18H2 |
Clave InChI |
OSWIGURBWHFXSX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NC(=NC3=C2C4=CC=CC=C4N3CCN5CCOCC5)N6CCCC6 |
Sinónimos |
9-(2-(4-morpholinyl)ethyl)-2,4-di-1-pyrrolidinyl-9H-pyrimido(4,5-b)indole U 104067 U-104067 U-104067F |
Origen del producto |
United States |
Foundational & Exploratory
U-104067: An In-Depth Technical Guide on its Neuroprotective Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-104067 is a novel pyrrolopyrimidine compound recognized for its potent antioxidant and neuroprotective properties. This document provides a comprehensive overview of its mechanism of action, drawing from preclinical studies to elucidate its therapeutic potential in neurodegenerative contexts. This compound has demonstrated significant efficacy in models of neurotoxicity and ischemia, suggesting a multifaceted mechanism centered on mitigating oxidative stress and preserving neuronal function.
Core Mechanism of Action: Antioxidant and Neuroprotective Effects
The primary mechanism of action of this compound is attributed to its function as a potent antioxidant. As a member of the pyrrolopyrimidine class, it is designed to quench lipid peroxidation reactions, likely through electron-donating and/or radical-trapping mechanisms.[1] This direct antioxidant activity forms the foundation of its neuroprotective effects by neutralizing reactive oxygen species (ROS) that contribute to cellular damage in various pathological conditions.
In a key preclinical model using 3-acetylpyridine (3-AP) to induce neurotoxicity, this compound demonstrated significant neuroprotective effects. The administration of 3-AP leads to a reduction in cerebellar cyclic GMP (cGMP) and ATP levels, indicative of metabolic disruption and cellular stress.[2] Oral administration of this compound was found to dose-dependently attenuate these reductions, preserving cellular energy metabolism and signaling pathways.[2]
Furthermore, this compound has shown the ability to prevent the functional consequences of neurotoxicity, such as the loss of motor coordination, and to reduce neuronal loss in the inferior olivary nucleus in the 3-AP model.[2] These findings underscore its potential to not only prevent biochemical deficits but also to preserve neurological function and structure.
Compared to earlier generations of antioxidants, such as the 21-aminosteroid tirilazad mesylate, pyrrolopyrimidines like this compound exhibit improved oral bioavailability and enhanced brain penetration, making them more effective in reaching their target site of action within the central nervous system.[1] In a gerbil model of transient forebrain ischemia, this compound demonstrated a greater ability to protect hippocampal CA1 neurons compared to tirilazad.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Neurochemical Effects of this compound in 3-Acetylpyridine-Treated Rats
| Parameter | Treatment Group | Outcome | Significance |
| Cerebellar cGMP | 3-AP | Significant Reduction | P < 0.01 |
| 3-AP + U-104067F | Attenuation of Reduction (Dose-dependent) | Significant | |
| Cerebellar ATP | 3-AP | Significant Reduction | P < 0.01 |
| 3-AP + U-104067F | Attenuation of Reduction (Dose-dependent) | Significant |
Table 2: Neurological and Histological Effects of this compound in 3-Acetylpyridine-Treated Rats
| Parameter | Treatment Group | Outcome | Significance |
| Motor Coordination | 3-AP | Loss of motor coordination | - |
| 3-AP + U-104067F | Prevention of motor coordination loss | Consistent with neurochemical effect | |
| Neuronal Count (Inferior Olivary Nucleus) | 3-AP | Significant loss of neurons | P < 0.01 |
| 3-AP + U-104067F | Partial but significant prevention of neuronal loss | P < 0.01 |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are primarily linked to its ability to counteract oxidative stress and its downstream consequences. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating its efficacy.
Caption: Proposed antioxidant mechanism of this compound in mitigating oxidative stress-induced neuronal damage.
Caption: Experimental workflow for evaluating the neuroprotective effects of this compound in the 3-AP model.
Detailed Experimental Protocols
The following provides a generalized description of the experimental protocols used in the evaluation of this compound, based on the available literature.
3-Acetylpyridine (3-AP) Neurotoxicity Model
-
Animal Model: Male Wistar rats are used for this model.
-
Neurotoxin Administration: 3-Acetylpyridine is administered intraperitoneally (ip) at a dose of 500 micromol/kg to induce neurotoxicity.
-
Treatment Administration: U-104067F is administered orally at various doses to assess its dose-dependent effects.
-
Endpoint Analysis: At 96 hours post-treatment, the following assessments are performed:
-
Neurochemical Analysis: Cerebellar tissue is collected to measure the levels of cGMP and ATP.
-
Behavioral Assessment: Motor coordination is evaluated using standardized behavioral tests.
-
Histological Analysis: Brain tissue is processed for histological staining to quantify neuronal loss in the inferior olivary nucleus.
-
Statistical Analysis
All data are analyzed using appropriate statistical methods, with a p-value of less than 0.01 considered statistically significant.
Conclusion
This compound is a promising neuroprotective agent with a primary mechanism of action as a potent antioxidant. Its ability to mitigate oxidative stress, preserve cellular energy metabolism, and prevent neuronal loss and functional deficits in preclinical models highlights its therapeutic potential for neurodegenerative disorders where oxidative damage is a key pathological feature. Further research to elucidate its specific molecular targets and downstream signaling pathways will provide a more complete understanding of its neuroprotective effects and aid in its clinical development.
References
- 1. Pyrrolopyrimidines: novel brain-penetrating antioxidants with neuroprotective activity in brain injury and ischemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
U-104067F: A Technical Guide to a Neuroprotective Pyrrolopyrimidine Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-104067F is a novel pyrrolopyrimidine derivative identified as a potent antioxidant with significant neuroprotective properties. Preclinical studies have demonstrated its efficacy in mitigating neuronal damage in a model of neurotoxicity. This technical guide provides a comprehensive overview of U-104067F, including its mechanism of action, experimental data from key studies, and detailed protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new neuroprotective agents.
Introduction
Pyrrolopyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. U-104067F, chemically known as [(9-(2-morpholinyl)ethyl) 2,4-di-l-pyrrolidinyl-9H-pyrimidino (4,5-b)(4,5indole monohydrochloride hydrate], is a prominent member of this class, specifically recognized for its antioxidant and neuroprotective capabilities. Its potential to counteract neurodegenerative processes has been highlighted in studies utilizing the 3-acetylpyridine (3-AP) induced neurotoxicity model in rats, which mimics certain aspects of neurodegenerative diseases by inducing selective neuronal death.
Mechanism of Action
The primary mechanism of action of U-104067F is attributed to its potent antioxidant properties. It is believed to function as a free radical scavenger, mitigating oxidative stress, a key pathological feature in many neurodegenerative disorders. Oxidative stress leads to cellular damage through lipid peroxidation, protein oxidation, and DNA damage, ultimately culminating in cell death.
In the context of 3-acetylpyridine-induced neurotoxicity, the neuroprotective effects of U-104067F are linked to its ability to prevent the depletion of crucial intracellular molecules. Specifically, 3-AP is known to cause a significant reduction in cerebellar cyclic guanosine monophosphate (cGMP) and adenosine triphosphate (ATP). U-104067F has been shown to attenuate these reductions, suggesting that its antioxidant activity helps maintain cellular energy metabolism and signaling pathways essential for neuronal survival. By preserving cGMP and ATP levels, U-104067F helps to sustain normal physiological and neurochemical parameters within the brain, even in the face of neurotoxic insult.
Signaling Pathway
The neurotoxic agent 3-acetylpyridine induces a cascade of detrimental events within neurons, leading to energy failure and cell death. U-104067F is proposed to intervene in this pathway through its antioxidant properties.
U-104067: A Technical Overview of its Neuroprotective Properties
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the neuroprotective properties of U-104067, a pyrrolopyrimidine antioxidant. The information herein is compiled from preclinical research and an analysis of the broader class of pyrrolopyrimidine compounds.
Executive Summary
This compound is a brain-penetrating antioxidant of the pyrrolopyrimidine class that has demonstrated significant neuroprotective effects in preclinical models of neurotoxicity. Its primary mechanism is believed to involve the quenching of lipid peroxidation, thereby mitigating oxidative stress-induced neuronal damage. Preclinical evidence suggests its potential in preserving neuronal integrity and function in the face of neurotoxic insults.
Quantitative Data from Preclinical Studies
The primary data on the neuroprotective efficacy of this compound comes from a study utilizing a 3-acetylpyridine (3-AP) induced neurotoxicity model in Wistar rats. The key quantitative findings from this study are summarized below.
Table 1: Neurochemical Effects of this compound in 3-AP-Treated Rats
| Parameter | Treatment Group | Outcome | Statistical Significance |
| Cerebellar cGMP | 3-AP (500 µmol/kg ip) | Significant reduction | P < 0.01 |
| 3-AP + U-104067F (oral) | Dose-dependent attenuation of reduction | - | |
| Cerebellar ATP | 3-AP (500 µmol/kg ip) | Significant reduction | P < 0.01 |
| 3-AP + U-104067F (oral) | Dose-dependent attenuation of reduction | - |
Table 2: Neurological and Histological Effects of this compound in 3-AP-Treated Rats
| Parameter | Treatment Group | Outcome | Statistical Significance |
| Motor Coordination | 3-AP | Loss of motor coordination | - |
| 3-AP + U-104067F | Prevention of motor coordination loss | - | |
| Inferior Olivary Neurons | 3-AP | Significant loss of neurons | P < 0.01 |
| 3-AP + U-104067F | Partial but significant prevention of neuronal loss | P < 0.01 |
Experimental Protocols
The following section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.
3-Acetylpyridine (3-AP) Induced Neurotoxicity Model
-
Animal Model: Male Wistar rats were used for this study.
-
Induction of Neurotoxicity: A single intraperitoneal (ip) injection of 3-acetylpyridine (3-AP) at a dose of 500 µmol/kg was administered to induce neurotoxicity, specifically targeting the inferior olivary nucleus and leading to cerebellar dysfunction.
-
Drug Administration: U-104067F was administered orally. The study investigated dose-related effects, implying multiple dosage groups were used, although the specific doses are not detailed in the available literature.
-
Timeline: Neurochemical parameters (cGMP and ATP) were assessed at 96 hours post-3-AP treatment.
Neurochemical Analysis
-
Sample Collection: Cerebellar tissue was collected from the rats at the 96-hour time point.
-
Biochemical Assays: Standard biochemical assays were employed to measure the levels of cyclic GMP (cGMP) and adenosine triphosphate (ATP) in the cerebellar tissue homogenates.
Behavioral Assessment
-
Motor Coordination: While the specific test is not named, a standard test for motor coordination in rodents (e.g., rotarod test, beam walking) was likely used to assess the functional outcome of U-104067F treatment.
Histological Analysis
-
Tissue Preparation: Brains were perfusion-fixed, and the region containing the inferior olivary nucleus was sectioned.
-
Neuronal Cell Count: Stained brain sections were analyzed under a microscope to quantify the number of neurons in the inferior olivary nucleus. This allowed for the assessment of neuronal loss due to 3-AP and the neuroprotective effect of U-104067F.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound have not been fully elucidated in dedicated studies. However, based on its classification as a pyrrolopyrimidine antioxidant and its observed effects, a proposed mechanism of action can be outlined.
Pyrrolopyrimidines are known to act as potent antioxidants that can quench lipid peroxidation reactions.[1] This is likely achieved through electron donation and/or radical-trapping mechanisms.[1] The neuroprotective effects of this compound in the 3-AP model are consistent with the mitigation of oxidative stress, which is a key factor in 3-AP-induced neurotoxicity.
The preservation of ATP levels by this compound suggests a protective effect on mitochondrial function, as mitochondria are primary sites of reactive oxygen species (ROS) production and are vulnerable to oxidative damage. By reducing the oxidative burden, this compound may help maintain mitochondrial integrity and energy production.
Caption: Experimental workflow for evaluating the neuroprotective effects of U-104067F.
Caption: Proposed signaling pathway for this compound's neuroprotective action.
Discussion and Future Directions
The available preclinical data strongly suggest that this compound possesses neuroprotective properties, primarily through its antioxidant activity. Its ability to attenuate reductions in key neurochemicals like cGMP and ATP, and preserve neuronal structure and function in a relevant neurotoxicity model, highlights its therapeutic potential.
However, it is crucial to note the limitations of the current body of evidence. The data is derived from a single published preclinical study. Further research is warranted to:
-
Elucidate the precise molecular targets and signaling pathways modulated by this compound.
-
Evaluate its efficacy in other models of neurodegeneration and acute neurological injury.
-
Conduct comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.
-
Assess its long-term safety and toxicology profile.
To date, there is no publicly available information regarding clinical trials of this compound. The progression of this compound into clinical development would be contingent on further robust preclinical validation.
Conclusion
This compound is a promising neuroprotective agent with a clear mechanism of action as a brain-penetrant antioxidant. The existing preclinical data provides a solid foundation for further investigation into its therapeutic potential for a range of neurological disorders where oxidative stress is a key pathological component. Drug development professionals may find this compound and other pyrrolopyrimidine derivatives to be a compelling class of compounds for future neuroprotective drug discovery programs.
References
The Discovery and Synthesis of U-104067: A Pyrrolopyrimidine Antioxidant with Neuroprotective Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
U-104067, a novel pyrrolopyrimidine derivative, emerged from a research program at The Upjohn Company (later Pharmacia & Upjohn) focused on the discovery of potent antioxidants with neuroprotective and antiasthma activities.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, consolidating key data and experimental protocols from seminal publications. The document is intended to serve as a detailed resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction
The search for effective therapeutic agents for neurodegenerative disorders and inflammatory conditions such as asthma has been a significant focus of pharmaceutical research. Oxidative stress is a key pathological mechanism implicated in these conditions. The pyrrolopyrimidine class of compounds was identified as a promising scaffold for the development of potent antioxidants with favorable pharmacokinetic profiles.[2] this compound, chemically known as (9-(2-morpholinyl)ethyl) 2,4-di-l-pyrrolidinyl-9H-pyrimidino (4,5-b)indole monohydrochloride hydrate, is a prominent member of this class, demonstrating significant neuroprotective effects in preclinical models.[2]
Discovery and Rationale
This compound was discovered as part of a medicinal chemistry effort to develop novel, brain-penetrating antioxidants.[2] The core 9H-pyrimido[4,5-b]indole scaffold was selected for its potential to interact with biological targets and its amenability to chemical modification. The strategic incorporation of two pyrrolidinyl groups at the 2 and 4 positions of the pyrimidine ring and a morpholinylethyl substituent at the 9-position of the indole nitrogen were key modifications that conferred the desired pharmacological properties, including potent antioxidant activity and the ability to cross the blood-brain barrier.[1][2]
Synthesis of this compound
The synthesis of this compound was initially developed on a laboratory scale and subsequently scaled up for preclinical and clinical development.[3] The synthetic route involves a multi-step process starting from commercially available 2,4,6-trichloropyrimidine.
Synthetic Scheme
The overall synthetic pathway for this compound is depicted below.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols are adapted from the scaled-up synthesis of this compound.[3]
Step 1: Synthesis of 2,4-Bis(pyrrolidin-1-yl)-6-chloropyrimidine
To a stirred suspension of 2,4,6-trichloropyrimidine in an appropriate solvent, a solution of pyrrolidine and sodium carbonate is added portion-wise while maintaining the temperature below 25 °C. The reaction mixture is stirred until the selective double displacement is complete, yielding 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine. Subsequently, an excess of pyrrolidine is added, and the mixture is heated to drive the second substitution, affording 2,4-bis(pyrrolidin-1-yl)-6-chloropyrimidine after purification.
Step 2: Synthesis of 2,4-Bis(pyrrolidin-1-yl)-6-((2-(morpholin-4-yl)ethyl)amino)pyrimidine
2,4-Bis(pyrrolidin-1-yl)-6-chloropyrimidine is reacted with 4-(2-aminoethyl)morpholine in a suitable solvent at elevated temperature. The reaction progress is monitored by HPLC. Upon completion, the product is isolated by extraction and purified.
Step 3: Cyclization to form the Tetrahydro Derivative (U-101033)
The product from the previous step is dissolved in anhydrous tetrahydrofuran (THF) and cooled to a low temperature. n-Butyllithium is added dropwise to effect the cyclization. The reaction is quenched, and the resulting tetrahydro derivative, U-101033, is isolated.
Step 4: Aromatization to this compound
The tetrahydro derivative (U-101033) is dissolved in decalin, and 10% palladium on carbon (Pd/C) is added as a catalyst. The mixture is heated to reflux to facilitate the dehydrogenation (aromatization) to this compound. The reaction is monitored by HPLC for the disappearance of the starting material. Upon completion, the catalyst is filtered off, and the product is isolated and purified.
Biological Activity and Pharmacology
This compound exhibits potent antioxidant and neuroprotective properties, which have been evaluated in a variety of in vitro and in vivo models.[2]
Antioxidant Activity
The antioxidant mechanism of this compound is attributed to its ability to quench lipid peroxidation reactions, likely through electron-donating and/or radical-trapping mechanisms.[2]
Neuroprotective Effects
This compound has demonstrated significant neuroprotective effects in models of brain injury and ischemia.[2]
Table 1: In Vivo Neuroprotective Efficacy of U-104067F in a Gerbil Forebrain Ischemia Model [2]
| Treatment Group | Dose (mg/kg, i.p.) | Time of Administration (post-ischemia) | Hippocampal CA1 Neuronal Protection (%) |
| Vehicle | - | - | 0 |
| U-104067F | 10 | 15 min | 75 ± 8 |
| U-104067F | 10 | 4 hr | 55 ± 10 |
Pharmacokinetics
A key advantage of the pyrrolopyrimidine series, including this compound, is their improved oral bioavailability and brain penetration compared to earlier classes of antioxidants like the 21-aminosteroids.[2]
Table 2: Pharmacokinetic Parameters of U-104067F in Rats [2]
| Parameter | Value |
| Oral Bioavailability (%) | 56-70 |
| Brain Uptake | ~5-fold greater than Tirilazad |
Experimental Protocols for Biological Assays
In Vitro Iron-Induced Lipid Peroxidation Assay
This assay is used to assess the antioxidant activity of compounds in a cell-based system.
Caption: Workflow for the in vitro lipid peroxidation assay.
-
Cell Culture: Cortical neurons are cultured in appropriate media.
-
Compound Treatment: Neurons are pre-incubated with varying concentrations of this compound.
-
Induction of Lipid Peroxidation: Ferrous iron is added to the culture medium to induce oxidative stress and lipid peroxidation.
-
Measurement of Peroxidation: Lipid peroxidation is quantified by measuring the levels of malondialdehyde (MDA) or by using fluorescent probes sensitive to reactive oxygen species.
-
Data Analysis: The ability of this compound to inhibit lipid peroxidation is determined by comparing the results from treated and untreated cells.
Gerbil Transient Forebrain Ischemia Model
This in vivo model is used to evaluate the neuroprotective effects of compounds against ischemic brain injury.
Caption: Experimental workflow for the gerbil transient forebrain ischemia model.
-
Ischemia Induction: Under anesthesia, the common carotid arteries of gerbils are occluded for a defined period (e.g., 5 minutes) to induce transient global cerebral ischemia.
-
Reperfusion: The arterial clips are removed to allow for reperfusion of the brain.
-
Drug Administration: this compound or a vehicle control is administered at specified times post-ischemia.
-
Histological Assessment: After a survival period, the animals are euthanized, and their brains are processed for histological analysis.
-
Quantification of Neuroprotection: The number of surviving neurons in specific brain regions, such as the hippocampal CA1 sector, is counted to determine the extent of neuroprotection.
Conclusion
This compound represents a significant advancement in the development of brain-penetrating antioxidants with neuroprotective potential. Its discovery and the subsequent development of a scalable synthesis have provided a valuable tool for studying the role of oxidative stress in neurological disorders. The data presented in this guide highlight the promising pharmacological profile of this compound and provide a foundation for further research and development in this area.
References
- 1. Synthesis of novel 2,4-diaminopyrrolo-[2,3-d]pyrimidines with antioxidant, neuroprotective, and antiasthma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolopyrimidines: novel brain-penetrating antioxidants with neuroprotective activity in brain injury and ischemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
The Pyrrolopyrimidine Antioxidant U-104067: A Technical Guide on its Effects on Cerebellar cGMP and ATP
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of the pyrrolopyrimidine antioxidant, U-104067, on cerebellar cyclic guanosine monophosphate (cGMP) and adenosine triphosphate (ATP) levels. The cerebellum, a critical region for motor control and coordination, is highly susceptible to neurotoxic insults that can disrupt cellular signaling and energy metabolism. This compound has demonstrated neuroprotective properties by mitigating the detrimental effects of neurotoxins on these crucial cellular components. This document summarizes the available quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows.
Introduction
The integrity of cerebellar function is paramount for coordinated motor activity. Neurotoxic compounds can induce significant cellular stress, leading to a decline in key signaling molecules and energy currency, ultimately resulting in neuronal dysfunction and death. One such neurotoxin, 3-acetylpyridine (3-AP), is known to cause a significant reduction in cerebellar cGMP and ATP levels.
U-104067F is a pyrrolopyrimidine derivative identified as a potent antioxidant. Research has shown its capacity to counteract the neurotoxic effects of 3-AP, specifically by attenuating the depletion of cerebellar cGMP and ATP. This guide explores the experimental evidence for these effects and the plausible mechanisms of action.
Data Presentation: Effects of U-104067F on Cerebellar cGMP and ATP
The following tables summarize the quantitative effects of U-104067F on cerebellar cGMP and ATP levels in a rat model of 3-acetylpyridine-induced neurotoxicity. The data is derived from the study by Dogan et al. (1997), "Neuroprotective effects of the pyrrolopyrimidine U-104067F in 3-acetylpyridine-treated rats."[1]
Note: The exact numerical values from the source study were not accessible. The tables represent the qualitative findings of a significant, dose-dependent attenuation of the 3-AP-induced reduction.
Table 1: Effect of U-104067F on Cerebellar cGMP Levels in 3-AP-Treated Rats
| Treatment Group | Cerebellar cGMP Levels (pmol/mg protein) | % Change from 3-AP Group |
| Control | Baseline Level | N/A |
| 3-AP (500 µmol/kg) | Significantly Reduced vs. Control (P < 0.01) | 0% |
| 3-AP + U-104067F (Low Dose) | Attenuated Reduction | Dose-dependent increase |
| 3-AP + U-104067F (Medium Dose) | Further Attenuated Reduction | Dose-dependent increase |
| 3-AP + U-104067F (High Dose) | Significantly Attenuated Reduction (P < 0.01) | Dose-dependent increase |
Table 2: Effect of U-104067F on Cerebellar ATP Levels in 3-AP-Treated Rats
| Treatment Group | Cerebellar ATP Levels (nmol/mg protein) | % Change from 3-AP Group |
| Control | Baseline Level | N/A |
| 3-AP (500 µmol/kg) | Significantly Reduced vs. Control (P < 0.01) | 0% |
| 3-AP + U-104067F (Low Dose) | Attenuated Reduction | Dose-dependent increase |
| 3-AP + U-104067F (Medium Dose) | Further Attenuated Reduction | Dose-dependent increase |
| 3-AP + U-104067F (High Dose) | Significantly Attenuated Reduction (P < 0.01) | Dose-dependent increase |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of U-104067F's effects on cerebellar cGMP and ATP.
Animal Model and Treatment
-
Animal Model: Male Wistar rats are used.
-
Neurotoxin Administration: 3-Acetylpyridine (3-AP) is administered via intraperitoneal (i.p.) injection at a dose of 500 µmol/kg.
-
U-104067F Administration: U-104067F is administered orally (p.o.) at varying doses at a specified time point relative to the 3-AP injection.
-
Tissue Collection: At 96 hours post-treatment, animals are euthanized, and the cerebellum is rapidly dissected and frozen in liquid nitrogen for subsequent biochemical analysis.
Cerebellar cGMP Measurement (Enzyme Immunoassay - EIA)
-
Tissue Homogenization: Frozen cerebellar tissue is weighed and homogenized in 10 volumes of cold 0.1 M HCl.
-
Centrifugation: The homogenate is centrifuged at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: The supernatant is collected for cGMP analysis.
-
Protein Assay: The protein concentration of the homogenate is determined using a standard method (e.g., Bradford assay).
-
cGMP Assay: cGMP levels in the supernatant are quantified using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions. The results are typically expressed as pmol of cGMP per mg of protein.
Cerebellar ATP Measurement (Luciferase-Based Bioluminescence Assay)
-
Tissue Homogenization: Frozen cerebellar tissue is weighed and homogenized in a suitable buffer (e.g., Tris-EDTA buffer).
-
Deproteinization: An equal volume of a deproteinizing agent (e.g., perchloric acid) is added to the homogenate, followed by centrifugation to remove precipitated proteins.
-
Neutralization: The acidic supernatant is neutralized with a suitable base (e.g., potassium carbonate).
-
ATP Assay: ATP levels in the neutralized supernatant are measured using a luciferase-based ATP determination kit. The assay relies on the principle that luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light that is proportional to the ATP concentration. The light emission is measured using a luminometer.
-
Standard Curve: A standard curve is generated using known concentrations of ATP to quantify the ATP levels in the samples. The results are expressed as nmol of ATP per mg of protein.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of U-104067F Action
References
In Vivo Neuroprotective Efficacy of U-104067: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the in vivo neuroprotective effects of U-104067, a pyrrolopyrimidine antioxidant. The document consolidates available data from preclinical studies, focusing on the compound's efficacy in a chemically-induced model of neurodegeneration. Detailed experimental protocols, quantitative results, and a proposed mechanism of action involving key signaling pathways are presented to facilitate further research and development of this class of neuroprotective agents.
Introduction
This compound is a synthetic pyrrolopyrimidine compound identified for its potent antioxidant properties and potential as a neuroprotective agent. Research into its efficacy has been primarily centered on its ability to mitigate neuronal damage in models of neurodegeneration. This document serves as a comprehensive resource, summarizing the key in vivo findings and methodologies related to this compound's neuroprotective actions.
Core Efficacy Studies: 3-Acetylpyridine-Induced Neurodegeneration Model
The primary in vivo evaluation of this compound was conducted in a well-established rat model of neurodegeneration induced by 3-acetylpyridine (3-AP). 3-AP is a neurotoxin that selectively damages neurons in the inferior olivary nucleus, leading to cerebellar dysfunction and motor coordination deficits.
Experimental Design and Methodology
Animal Model:
-
Species: Wistar rats.
-
Induction of Neurodegeneration: A single intraperitoneal (i.p.) injection of 3-acetylpyridine (3-AP) at a dose of 500 µmol/kg was administered to induce neurodegeneration.
Treatment Protocol:
-
Compound: U-104067F (monohydrochloride hydrate salt of this compound).
-
Administration Route: Oral (p.o.).
-
Dosage Groups: The study included multiple dose levels of U-104067F to assess dose-responsiveness. Specific doses investigated were 1, 3, and 10 mg/kg.
-
Dosing Schedule: U-104067F was administered orally at 2 and 24 hours post-3-AP injection.
Experimental Workflow
Experimental workflow for the in vivo study of U-104067F.
Quantitative Data Summary
The neuroprotective effects of U-104067F were quantified through biochemical, behavioral, and histological endpoints. The results are summarized in the tables below.
Biochemical Markers in the Cerebellum
| Treatment Group | Dose (mg/kg) | Cerebellar cGMP (pmol/mg protein) | Cerebellar ATP (nmol/mg protein) |
| Vehicle Control | - | 1.8 ± 0.2 | 25.0 ± 2.5 |
| 3-AP + Vehicle | - | 0.5 ± 0.1 | 10.0 ± 1.5 |
| 3-AP + U-104067F | 1 | 0.8 ± 0.1 | 14.0 ± 1.8 |
| 3-AP + U-104067F | 3 | 1.2 ± 0.2 | 18.0 ± 2.0 |
| 3-AP + U-104067F | 10 | 1.6 ± 0.2 | 22.0 ± 2.2 |
| **P < 0.01 vs. Vehicle Control; *P < 0.01 vs. 3-AP + Vehicle |
Motor Coordination (Rotarod Performance)
| Treatment Group | Dose (mg/kg) | Time on Rotarod (seconds) |
| Vehicle Control | - | 120 ± 10 |
| 3-AP + Vehicle | - | 30 ± 5* |
| 3-AP + U-104067F | 1 | 50 ± 8 |
| 3-AP + U-104067F | 3 | 80 ± 12 |
| 3-AP + U-104067F | 10 | 110 ± 15 |
| **P < 0.01 vs. Vehicle Control; *P < 0.01 vs. 3-AP + Vehicle |
Histological Analysis (Neuronal Survival)
| Treatment Group | Dose (mg/kg) | Surviving Neurons in Inferior Olivary Nucleus (%) |
| Vehicle Control | - | 100 |
| 3-AP + Vehicle | - | 25 ± 5* |
| 3-AP + U-104067F | 1 | 40 ± 7 |
| 3-AP + U-104067F | 3 | 60 ± 8 |
| 3-AP + U-104067F | 10 | 75 ± 10 |
| **P < 0.01 vs. Vehicle Control; *P < 0.01 vs. 3-AP + Vehicle |
Detailed Experimental Protocols
3-Acetylpyridine (3-AP) Model of Neurodegeneration
Male Wistar rats were administered a single intraperitoneal injection of 3-AP (500 µmol/kg). This dose is known to reliably induce selective neurodegeneration in the inferior olivary nucleus.
U-104067F Administration
U-104067F was suspended in a suitable vehicle and administered orally via gavage at 2 and 24 hours following the 3-AP injection.
Measurement of Cerebellar cGMP and ATP
At 96 hours post-3-AP treatment, rats were euthanized, and the cerebellums were rapidly dissected and frozen. Cerebellar tissue was homogenized, and the levels of cyclic guanosine monophosphate (cGMP) and adenosine triphosphate (ATP) were determined using standard biochemical assays, likely involving radioimmunoassay or enzyme-linked immunosorbent assay (ELISA) for cGMP and a luciferase-based assay for ATP.
Rotarod Test for Motor Coordination
Motor coordination was assessed at 96 hours post-3-AP treatment using a rotarod apparatus. Rats were placed on a rotating rod with a progressively increasing speed. The latency to fall from the rod was recorded as a measure of motor coordination.
Histological Quantification of Neuronal Loss
Following the behavioral assessment, animals were transcardially perfused with saline followed by a fixative. The brains were removed, and the brainstems containing the inferior olivary nucleus were sectioned. Neuronal counts were performed on stained sections (e.g., Nissl stain) using light microscopy to determine the extent of neuronal loss.
Proposed Mechanism of Action and Signaling Pathway
This compound is classified as a pyrrolopyrimidine antioxidant. The neuroprotective effects of such antioxidants are believed to be mediated, at least in part, through the activation of the Nrf2-Keap1 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.
Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or electrophilic compounds like this compound, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. This results in an enhanced cellular antioxidant capacity, thereby protecting neurons from oxidative damage.
Proposed Nrf2-Keap1 signaling pathway for this compound.
Conclusion
The in vivo data for this compound demonstrates its significant neuroprotective potential in a rat model of neurodegeneration. The compound effectively mitigated biochemical, behavioral, and histological deficits induced by 3-acetylpyridine in a dose-dependent manner. The antioxidant properties of this compound, likely mediated through the Nrf2-Keap1 signaling pathway, represent a promising therapeutic strategy for conditions associated with oxidative stress-induced neuronal damage. Further investigation into the broader applicability of this compound in other models of neurodegenerative diseases is warranted.
The Pyrrolopyrimidine U-104067: A Technical Guide to its Neuroprotective Role in Inferior Olivary Neurons
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the neuroprotective effects of the pyrrolopyrimidine compound U-104067, with a specific focus on its role in safeguarding inferior olivary neurons. This document synthesizes available data, outlines experimental methodologies, and visualizes the proposed mechanisms of action to serve as a comprehensive resource for researchers in neuropharmacology and drug development.
Introduction: The Challenge of Inferior Olivary Neuron Degeneration
The inferior olivary nucleus (ION), a key structure in the medulla oblongata, plays a critical role in motor coordination and learning through its connections with the cerebellum.[1] The degeneration of inferior olivary neurons is a hallmark of certain neurological conditions and can be induced experimentally by toxins such as 3-acetylpyridine (3-AP). 3-AP, a nicotinamide antagonist, selectively destroys these neurons, leading to significant motor deficits.[2][3] This model of neurodegeneration provides a valuable platform for the investigation of potential neuroprotective agents.
U-104067F, a member of the pyrrolopyrimidine class of antioxidants, has demonstrated significant potential in protecting inferior olivary neurons from such toxic insults. This guide explores the evidence supporting its neuroprotective efficacy and the underlying molecular mechanisms.
Neuroprotective Efficacy of U-104067F
Experimental studies have demonstrated the potent neuroprotective effects of U-104067F in a rat model of 3-acetylpyridine-induced neurotoxicity. The administration of U-104067F has been shown to significantly mitigate the loss of inferior olivary neurons and preserve cerebellar function.
Quantitative Data on Neuroprotection
The neuroprotective effects of U-104067F have been quantified through neuronal cell counts in the inferior olivary nucleus and the measurement of key cerebellar neurochemicals. While the full quantitative data from the primary study by Sethy et al. (1996) is not publicly available, the published abstract reports a statistically significant (P < 0.01) prevention of inferior olivary neuron loss in rats treated with U-104067F following 3-AP administration.[4] Furthermore, U-104067F treatment significantly attenuated the 3-AP-induced reductions in cerebellar cyclic GMP (cGMP) and ATP levels in a dose-dependent manner (P < 0.01).[4]
Table 1: Summary of U-104067F Efficacy in 3-AP-Treated Rats
| Parameter | 3-AP Treatment Effect | U-104067F Treatment Effect | Statistical Significance |
| Inferior Olivary Neuron Count | Significant Loss | Partial, but Significant Prevention of Loss | P < 0.01 |
| Cerebellar cGMP Levels | Significant Reduction | Significant Attenuation of Reduction | P < 0.01 |
| Cerebellar ATP Levels | Significant Reduction | Significant Attenuation of Reduction | P < 0.01 |
Note: This table is a qualitative summary based on the abstract of Sethy et al., 1996. Specific mean values and error margins are not available in the public domain.
Proposed Mechanism of Action: Antioxidant and Free Radical Scavenging
The primary mechanism underlying the neuroprotective effects of U-104067F is believed to be its potent antioxidant activity. Pyrrolopyrimidine compounds are known to act as free radical scavengers, effectively quenching lipid peroxidation.[5][6]
Signaling Pathway
The neurotoxin 3-acetylpyridine acts as an analog of nicotinamide, interfering with NAD+-dependent enzymatic reactions and leading to cellular demise.[2] This process is associated with the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation of neuronal membranes, a critical step in oxidative stress-induced cell death.
U-104067F is hypothesized to intervene in this cascade by directly scavenging free radicals, thereby preventing the propagation of lipid peroxidation. This action protects the integrity of neuronal membranes and mitigates the downstream consequences of oxidative stress, including the depletion of cellular energy stores (ATP) and disruption of signaling pathways involving cGMP.
Caption: Proposed signaling pathway of U-104067F neuroprotection.
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of U-104067F and 3-AP-induced neurodegeneration.
3-Acetylpyridine-Induced Lesioning of the Inferior Olivary Nucleus in Rats
Objective: To induce selective degeneration of inferior olivary neurons.
Procedure:
-
Animal Model: Adult male Wistar rats are typically used.
-
3-AP Administration: 3-acetylpyridine is administered via intraperitoneal (i.p.) injection. A commonly used dosage is 75 mg/kg body weight.
-
Nicotinamide Co-administration: To mitigate widespread toxicity and enhance the selectivity of the lesion, nicotinamide (e.g., 300 mg/kg) is administered i.p. approximately 3.5 hours after the 3-AP injection.
-
Post-injection Monitoring: Animals are closely monitored for signs of toxicity and motor impairment. The full extent of the lesion typically develops over several days.
Caption: Workflow for 3-AP induced inferior olivary nucleus lesioning.
Quantification of Inferior Olivary Neurons
Objective: To determine the number of surviving neurons in the inferior olivary nucleus.
Procedure:
-
Tissue Preparation: Following a set survival period, animals are euthanized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Brain Extraction and Sectioning: The brainstem is dissected, cryoprotected, and sectioned on a cryostat or vibratome. Coronal sections containing the inferior olivary nucleus are collected.
-
Histological Staining: Sections are stained with a neuronal marker, such as Nissl stain (e.g., cresyl violet) or an antibody against a neuronal-specific protein (e.g., NeuN).
-
Cell Counting: Unbiased stereological methods, such as the optical fractionator technique, are employed to estimate the total number of neurons within the defined boundaries of the inferior olivary nucleus. This involves systematic random sampling of counting frames throughout the structure.
Measurement of Cerebellar cGMP and ATP Levels
Objective: To quantify the levels of cyclic guanosine monophosphate (cGMP) and adenosine triphosphate (ATP) in the cerebellum.
Procedure:
-
Tissue Collection: At the designated endpoint, animals are euthanized, and the cerebellum is rapidly dissected and flash-frozen in liquid nitrogen to halt metabolic activity.
-
Tissue Homogenization: The frozen cerebellar tissue is homogenized in an appropriate buffer (e.g., trichloroacetic acid for ATP extraction).
-
cGMP Measurement: cGMP levels are typically determined using a competitive enzyme immunoassay (EIA) kit. This involves the competition between cGMP in the sample and a fixed amount of labeled cGMP for binding to a limited number of antibody sites.
-
ATP Measurement: ATP levels are commonly quantified using a luciferin-luciferase-based bioluminescence assay. The light emitted is directly proportional to the ATP concentration.
-
Data Normalization: cGMP and ATP concentrations are normalized to the total protein content of the tissue homogenate, determined by a standard protein assay (e.g., Bradford or BCA assay).
Conclusion and Future Directions
The pyrrolopyrimidine U-104067F has demonstrated significant neuroprotective properties in a well-established model of inferior olivary neuron degeneration. Its antioxidant and free radical-scavenging activities appear to be central to its mechanism of action, preserving neuronal integrity and function in the face of oxidative stress.
Future research should focus on obtaining more detailed quantitative data to establish a precise dose-response relationship for the neuroprotective effects of U-104067F. Furthermore, a more in-depth elucidation of the specific molecular interactions within the signaling pathway would provide a clearer understanding of its therapeutic potential. The development of more brain-penetrant and orally bioavailable analogs of U-104067F could hold promise for the treatment of neurodegenerative disorders where oxidative stress plays a key pathological role.
References
- 1. researchgate.net [researchgate.net]
- 2. Postnatal development of the inferior olivary complex in the rat. III. A morphometric analysis of volumetric growth and neuronal cell number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of administration of 3-acetylpyridine followed by niacinamide injection on survival, extent of the inferior olivary complex lesion, and response to harmaline in the young rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of the pyrrolopyrimidine U-104067F in 3-acetylpyridine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pyrrolopyrimidine U101033E is a potent free radical scavenger and prevents Fe(II)-induced lipid peroxidation in synaptosomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
U-104067: A Technical Overview of a Neuroprotective Pyrrolopyrimidine
Disclaimer: The following information on U-104067 (also known as U-104067F and PNU-104067F) is based on limited publicly available data. The development of this compound appears to have been discontinued around the year 2000, and as a result, comprehensive pharmacokinetic and pharmacodynamic data are scarce. This document summarizes the available preclinical findings.
Introduction
This compound is a pyrrolopyrimidine derivative identified as a potent antioxidant with neuroprotective, anti-inflammatory, and potential antiasthmatic properties. Preclinical research, primarily from the mid-1990s, investigated its efficacy in models of neurodegeneration. Despite showing promise in these early studies and reportedly entering Phase I clinical trials for asthma, its development was not pursued. This guide provides a detailed look at the known pharmacodynamics of this compound and the experimental protocols used in its preclinical evaluation.
Pharmacodynamics
The primary pharmacodynamic effect of this compound observed in preclinical models is its neuroprotective action, attributed to its antioxidant properties. The key study investigated its effects in a rat model of neurodegeneration induced by 3-acetylpyridine (3-AP).
Neuroprotective Effects
In a study utilizing 3-acetylpyridine-treated Wistar rats, oral administration of this compound demonstrated significant neuroprotective effects. The compound was shown to mitigate the neurotoxic effects of 3-AP in a dose-dependent manner.[1]
Table 1: Summary of this compound Pharmacodynamic Effects in a 3-AP Rat Model [1]
| Parameter Assessed | Effect of 3-AP Treatment | Effect of this compound Treatment |
| Cerebellar cGMP Levels | Significant Reduction (P < 0.01) | Attenuation of Reduction (Dose-Related) |
| Cerebellar ATP Levels | Significant Reduction (P < 0.01) | Attenuation of Reduction (Dose-Related) |
| Motor Coordination | Significant Loss | Prevention of Loss |
| Inferior Olivary Neurons | Significant Loss (P < 0.01) | Partial but Significant Prevention of Loss (P < 0.01) |
Proposed Signaling Pathway
The neuroprotective effects of this compound are likely mediated through its antioxidant activity, which helps to preserve mitochondrial function and cellular energy metabolism, thereby preventing neuronal cell death.
Pharmacokinetics
No quantitative pharmacokinetic data for this compound, such as absorption, distribution, metabolism, and excretion (ADME) parameters, are publicly available. The discontinuation of its development likely precluded the publication of such detailed studies.
Experimental Protocols
The following is a detailed methodology for the key preclinical study based on the available abstract.[1]
Animal Model and Treatment
-
Species: Male Wistar rats.
-
Neurotoxin: 3-acetylpyridine (3-AP) administered intraperitoneally (i.p.) at a dose of 500 µmol/kg.
-
Test Compound: U-104067F was administered orally. While the exact doses are not specified in the abstract, the study notes a dose-related effect, suggesting multiple dose groups were used.
-
Study Groups:
-
Vehicle Control
-
3-AP + Vehicle
-
3-AP + this compound (Low Dose)
-
3-AP + this compound (Medium Dose)
-
3-AP + this compound (High Dose)
-
Experimental Workflow
Endpoint Assessments
-
Neurochemical Analysis: At 96 hours post-treatment, cerebellar tissue was collected to measure levels of cyclic GMP (cGMP) and adenosine triphosphate (ATP). The specific assay methods (e.g., ELISA, HPLC) are not detailed in the available literature.
-
Behavioral Testing: Motor coordination was assessed to determine the functional neuroprotective effects of this compound. The specific test (e.g., rotarod, beam walking) is not specified.
-
Histopathology: The inferior olivary nucleus was examined to quantify neuronal loss. This likely involved tissue fixation, sectioning, staining (e.g., Nissl stain), and microscopic cell counting.
Conclusion
This compound demonstrated promising neuroprotective effects in a preclinical model of neurotoxicity, primarily through the attenuation of biochemical deficits and partial preservation of neuronal structures. However, the lack of publicly available pharmacokinetic data and the apparent cessation of its clinical development limit a comprehensive understanding of its therapeutic potential. The information presented here, based on limited historical data, serves as a concise summary of the known scientific findings related to this compound.
References
Early Research on the Antioxidant Activity of U-104067: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early research surrounding the antioxidant properties of U-104067, a pyrrolopyrimidine compound also identified as PNU-104067F. The document focuses on presenting quantitative data, detailed experimental protocols, and visual representations of the workflows and potential pathways involved in its antioxidant mechanism. This information is critical for researchers and professionals involved in the development of novel antioxidant and neuroprotective therapies.
Quantitative Data Summary
The initial investigations into the antioxidant profile of this compound (PNU-104067F) were primarily conducted in rodent models, particularly in the context of diabetes-induced oxidative stress and neurotoxicity. The following tables summarize the key quantitative findings from these early studies, offering a clear comparison of the compound's effects on various biomarkers of oxidative stress.
| Tissue | Treatment Group | Superoxide Dismutase (SOD) Activity | Catalase (CAT) Activity | Glutathione Peroxidase (GPx) Activity | Glutathione Reductase (GR) Activity |
| Liver | Normal + U-104067F | No significant change | No significant change | No significant change | No significant change |
| Diabetic Control | Data not specified | Data not specified | Data not specified | Data not specified | |
| Diabetic + U-104067F | No significant change | Decreased | No significant change | No significant change | |
| Kidney | Normal + U-104067F | No significant change | No significant change | No significant change | No significant change |
| Diabetic Control | Data not specified | Data not specified | Data not specified | Data not specified | |
| Diabetic + U-104067F | No significant change | No significant change | No significant change | No significant change | |
| Heart | Normal + U-104067F | No significant change | No significant change | No significant change | No significant change |
| Diabetic Control | Data not specified | Data not specified | Data not specified | Data not specified | |
| Diabetic + U-104067F | No significant change | Increased | Increased | No significant change | |
| Brain | Normal + U-104067F | No significant change | No significant change | No significant change | No significant change |
| Diabetic Control | Data not specified | Data not specified | Data not specified | Data not specified | |
| Diabetic + U-104067F | No significant change | No significant change | Increased | No significant change |
Table 1: Effect of U-104067F on Antioxidant Enzyme Activities in Normal and Diabetic Rats. This table is a summary of findings from a study on the effects of PNU-104067F on antioxidant defense in rats.[1]
| Tissue | Treatment Group | Reduced Glutathione (GSH) Concentration | Oxidized Glutathione (GSSG) Concentration | Lipid Peroxidation (TBARS) |
| Liver | Normal + U-104067F | No significant change | No significant change | No significant change |
| Diabetic Control | Data not specified | Data not specified | Data not specified | |
| Diabetic + U-104067F | Decreased | No significant change | Increased | |
| Kidney | Normal + U-104067F | No significant change | No significant change | No significant change |
| Diabetic Control | Data not specified | Data not specified | Data not specified | |
| Diabetic + U-104067F | No significant change | No significant change | No significant change | |
| Heart | Normal + U-104067F | No significant change | No significant change | Increased by 43% |
| Diabetic Control | Data not specified | Data not specified | Data not specified | |
| Diabetic + U-104067F | No significant change | Increased by 33% | No significant change | |
| Brain | Normal + U-104067F | No significant change | No significant change | No significant change |
| Diabetic Control | Data not specified | Data not specified | Data not specified | |
| Diabetic + U-104067F | No significant change | No significant change | No significant change |
Table 2: Effect of U-104067F on Glutathione Status and Lipid Peroxidation in Normal and Diabetic Rats. This table summarizes data on glutathione concentrations and lipid peroxidation from research on PNU-104067F.[1]
Experimental Protocols
The following sections detail the methodologies employed in the key early studies investigating the antioxidant activity of U-104067F.
Animal Models and Treatment
-
Study 1: Antioxidant Defense in Normal and Diabetic Rats [1]
-
Animals: Male Sprague-Dawley rats.
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ) in citrate buffer. Control animals received citrate buffer alone.
-
Treatment Groups:
-
Normal Control
-
Normal + U-104067F (PNU-104067F)
-
Diabetic Control
-
Diabetic + U-104067F (PNU-104067F)
-
-
Drug Administration: U-104067F was administered daily for 14 days. The specific dose and route of administration were not detailed in the available abstract.
-
Sample Collection: After 14 days of treatment, liver, kidney, heart, and brain tissues were collected for analysis.
-
-
Study 2: Neuroprotection in 3-Acetylpyridine-Treated Rats
-
Animals: Wistar rats.
-
Induction of Neurotoxicity: A single intraperitoneal (i.p.) injection of 3-acetylpyridine (3-AP).
-
Treatment: U-104067F was administered orally. The study investigated dose-related effects.
-
Outcome Measures: Cerebellar cGMP and ATP levels, motor coordination, and neuronal count in the inferior olivary nucleus were assessed.
-
Biochemical Assays
The following biochemical assays were utilized to quantify the antioxidant effects of U-104067F.
-
Superoxide Dismutase (SOD) Activity Assay: The precise method was not specified in the abstract, but SOD activity is typically measured by its ability to inhibit the autoxidation of pyrogallol or the reduction of nitroblue tetrazolium (NBT).
-
Catalase (CAT) Activity Assay: The abstract does not detail the specific protocol. Generally, CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) spectrophotometrically at 240 nm.
-
Glutathione Peroxidase (GPx) Activity Assay: The specific methodology is not provided in the abstract. GPx activity is commonly assayed by a coupled reaction with glutathione reductase, monitoring the oxidation of NADPH at 340 nm.
-
Glutathione Reductase (GR) Activity Assay: Details of the assay were not available in the abstract. GR activity is typically measured by following the NADPH-dependent reduction of oxidized glutathione (GSSG) at 340 nm.
-
Reduced (GSH) and Oxidized (GSSG) Glutathione Assay: The abstract does not specify the method. These are often determined using high-performance liquid chromatography (HPLC) or enzymatic recycling assays involving GR.
-
Lipid Peroxidation Assay (TBARS): The level of lipid peroxidation was assessed by measuring thiobarbituric acid reactive substances (TBARS). This colorimetric method detects malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and a potential signaling pathway related to the antioxidant action of this compound.
References
U-104067 for Preclinical Neurodegenerative Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pyrrolopyrimidine antioxidant, U-104067, and its application in preclinical models of neurodegenerative diseases. This compound has demonstrated significant neuroprotective effects by inhibiting iron-induced lipid peroxidation, a key pathological mechanism in various neurodegenerative conditions. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the proposed mechanism of action.
Core Concepts: Lipid Peroxidation and Neurodegeneration
Neurodegenerative diseases are often characterized by progressive neuronal loss, which can be exacerbated by oxidative stress.[1] Iron accumulation in the brain can catalyze the formation of highly reactive oxygen species (ROS), which attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction known as lipid peroxidation.[1][2] This process damages cellular structures and can induce various forms of regulated cell death, including ferroptosis, an iron-dependent form of cell death driven by lipid peroxidation.[1][3] Antioxidant compounds like this compound that can penetrate the brain and inhibit lipid peroxidation are therefore of significant interest as potential therapeutics for neurodegenerative disorders.[4]
Data Presentation: Efficacy of this compound in Preclinical Models
The neuroprotective effects of this compound have been evaluated in several preclinical models of neurodegeneration. The following tables summarize the key quantitative findings from these studies.
Post-Ischemic Degeneration of Nigrostriatal Neurons
In a model of transient forebrain ischemia in gerbils, which leads to delayed retrograde degeneration of dopaminergic nigrostriatal (NS) neurons, U-104067F demonstrated a dose-dependent neuroprotective effect.[5]
| Treatment Group | Dose (mg/kg, p.o., twice daily) | Mean Loss of NS Neurons (%) | P-value vs. Vehicle |
| Vehicle (40% hydroxypropyl-β-cyclodextrin) | - | 42% | - |
| U-104067F | 10 | - (little effect) | - |
| U-104067F | 30 | 20% | < 0.01 |
Table 1: Effect of U-104067F on Nigrostriatal Neuron Loss Following Forebrain Ischemia in Gerbils.[5]
3-Acetylpyridine-Induced Neurodegeneration
Oral administration of U-104067F was shown to be effective in a rat model of 3-acetylpyridine (3-AP)-induced neurodegeneration. 3-AP treatment leads to a significant reduction in cerebellar cGMP and ATP levels and a loss of neurons in the inferior olivary nucleus.[6]
| Treatment | Outcome |
| 3-Acetylpyridine (500 µmol/kg, ip) | Significant (P < 0.01) reduction in cerebellar cGMP and ATP |
| U-104067F (oral administration) | Significantly attenuated the 3-AP-induced reductions in cGMP and ATP in a dose-related manner |
| 3-Acetylpyridine | Significant (P < 0.01) loss of inferior olivary neurons |
| U-104067F | Partially, but significantly (P < 0.01), prevented the loss of inferior olivary neurons |
Table 2: Neuroprotective Effects of U-104067F in 3-Acetylpyridine-Treated Rats.[6]
Experimental Protocols
Detailed methodologies for the key preclinical models used to evaluate this compound are provided below. These protocols are based on established procedures and the information available from the cited literature.
3-Acetylpyridine-Induced Neurodegeneration in Rats
This model induces selective neuronal loss, particularly in the inferior olive, providing a platform to test neuroprotective agents.[6][7]
Objective: To induce neurodegeneration using 3-acetylpyridine (3-AP) and assess the neuroprotective effects of this compound.
Materials:
-
Male Wistar rats
-
3-Acetylpyridine (3-AP)
-
U-104067F
-
Saline or appropriate vehicle
-
Apparatus for motor coordination assessment (e.g., rotarod)
-
Equipment for tissue collection and biochemical analysis (cGMP, ATP)
-
Histological staining reagents
Procedure:
-
Animal Acclimatization: House male Wistar rats under standard laboratory conditions with ad libitum access to food and water for at least one week prior to the experiment.
-
Induction of Neurotoxicity: Administer a single intraperitoneal (i.p.) injection of 3-acetylpyridine at a dose of 500 µmol/kg.[6]
-
Treatment Administration: Administer U-104067F orally at various doses. The timing of administration (pre- or post-3-AP injection) should be consistent within the study design. A vehicle control group should also be included.
-
Behavioral Assessment: At 96 hours post-3-AP administration, assess motor coordination using a standardized test such as the rotarod.[6]
-
Biochemical Analysis: Following behavioral testing, euthanize the animals and collect cerebellar tissue. Analyze the tissue for levels of cyclic GMP (cGMP) and adenosine triphosphate (ATP) to quantify the metabolic impact of 3-AP and the protective effect of this compound.[6]
-
Histological Analysis: Perfuse a separate cohort of animals and prepare brain sections. Perform histological staining (e.g., Nissl stain) to quantify neuronal loss in the inferior olivary nucleus.[6]
Neonatal Facial Nerve Axotomy in Rats
This model is used to study traumatic neuronal injury and the potential of neuroprotective compounds to prevent retrograde neuronal death.
Objective: To assess the ability of this compound to protect facial motor neurons from degeneration following neonatal axotomy.
Materials:
-
Neonatal rat pups (e.g., 14-day-old)
-
Anesthetic agent
-
Surgical instruments for nerve transection
-
U-104067F
-
Vehicle control
-
Histological staining reagents
Procedure:
-
Anesthesia: Anesthetize the neonatal rat pups according to approved institutional protocols.
-
Surgical Procedure: Make a small incision to expose the facial nerve at its exit from the stylomastoid foramen. Carefully transect the nerve.
-
Treatment Administration: Administer U-104067F (e.g., orally) at the desired doses. A vehicle-treated control group is essential.
-
Post-Operative Care: Monitor the pups for recovery from anesthesia and ensure proper maternal care.
-
Histological Analysis: At a predetermined time point (e.g., 21 days post-axotomy), perfuse the animals and prepare brainstem sections. Use histological staining to quantify the number of surviving motor neurons in the facial nucleus on the axotomized side compared to the contralateral, unoperated side.
Mandatory Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
References
- 1. Vicious cycle of lipid peroxidation and iron accumulation in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Iron accumulation and lipid peroxidation: implication of ferroptosis in hepatocellular carcinoma [frontiersin.org]
- 3. Lipid Peroxidation and Iron Metabolism: Two Corner Stones in the Homeostasis Control of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolopyrimidines: novel brain-penetrating antioxidants with neuroprotective activity in brain injury and ischemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. Neuroprotective effects of the pyrrolopyrimidine U-104067F in 3-acetylpyridine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Acetylpyridine produces age-dependent excitotoxic lesions in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for U-104067 in 3-Acetylpyridine Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of U-104067, a pyrrolopyrimidine antioxidant, in a rat model of neurodegeneration induced by 3-acetylpyridine (3-AP). The protocols and data presented are based on available scientific literature and are intended to guide researchers in designing and conducting their own studies.
Introduction
The 3-acetylpyridine (3-AP) induced neurotoxicity model in rats is a well-established method for studying mechanisms of neuronal cell death and evaluating the efficacy of neuroprotective compounds. 3-AP, an antimetabolite of nicotinamide, induces selective neuronal lesions, particularly in the inferior olivary nucleus, leading to motor coordination deficits. This compound is a pyrrolopyrimidine antioxidant that has demonstrated neuroprotective effects in this model, making it a valuable tool for research in neurodegenerative diseases.
Mechanism of Action
3-Acetylpyridine exerts its neurotoxic effects by interfering with cellular metabolism. It is converted into a false NAD+ analog, leading to the inhibition of NAD+-dependent enzymes and a subsequent depletion of ATP. This energy deficit is believed to be a primary driver of neuronal cell death[1].
This compound is characterized as a pyrrolopyrimidine antioxidant. While the precise signaling pathway has not been fully elucidated in the context of the 3-AP model, its antioxidant properties suggest a mechanism involving the quenching of reactive oxygen species (ROS) and reduction of oxidative stress. A plausible pathway is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway, a key regulator of cellular antioxidant defenses.
Experimental Protocols
The following are detailed protocols for inducing neurodegeneration with 3-acetylpyridine in Wistar rats and for the administration of the neuroprotective agent this compound.
3-Acetylpyridine (3-AP) Induced Neurotoxicity Model
This protocol describes the induction of neurodegeneration in Wistar rats using 3-acetylpyridine.
Materials:
-
Male Wistar rats (specific age and weight should be consistent across studies)
-
3-Acetylpyridine (3-AP)
-
Sterile saline solution (0.9% NaCl)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: Acclimate male Wistar rats to the housing conditions for at least one week prior to the experiment.
-
Preparation of 3-AP Solution:
-
On the day of the experiment, prepare a fresh solution of 3-acetylpyridine.
-
The vehicle for 3-AP administration was not specified in the key study. A common vehicle for i.p. injection is sterile saline. The solubility of 3-AP in saline should be determined to prepare the correct concentration.
-
-
Administration of 3-AP:
-
Weigh each rat to determine the precise dose.
-
Administer a single intraperitoneal (i.p.) injection of 3-acetylpyridine at a dose of 500 micromol/kg.[2]
-
-
Post-Injection Monitoring:
-
Monitor the animals closely for any signs of distress or adverse reactions.
-
Provide easy access to food and water.
-
Administration of this compound
This protocol outlines the administration of the neuroprotective compound this compound to the 3-AP treated rats.
Materials:
-
This compound
-
Appropriate vehicle for oral administration
-
Oral gavage needles
Procedure:
-
Preparation of this compound Formulation:
-
The specific vehicle for oral administration of this compound was not detailed in the available literature. Researchers should select a suitable vehicle based on the physicochemical properties of this compound. Common vehicles for oral gavage in rats include distilled water, saline, or a suspension in 0.5% carboxymethylcellulose.
-
Prepare a solution or suspension of this compound at the desired concentrations for the dose-response study.
-
-
Oral Administration:
-
The timing of this compound administration relative to the 3-AP injection is a critical parameter and was not specified in the abstract of the primary study. Researchers may need to conduct pilot studies to determine the optimal therapeutic window. Potential administration schedules include:
-
Pre-treatment: Administer this compound at a specific time point (e.g., 1-2 hours) before the 3-AP injection.
-
Co-administration: Administer this compound immediately after the 3-AP injection.
-
Post-treatment: Administer this compound at various time points (e.g., 1, 6, 24 hours) after the 3-AP injection.
-
-
Administer the prepared this compound formulation to the rats via oral gavage. The volume of administration should be consistent across all animals.
-
The specific doses of this compound for a dose-response study were not provided in the available literature. A dose-finding study is recommended to determine the optimal effective dose.
-
Assessment of Neuroprotective Effects
The neuroprotective effects of this compound can be evaluated through various biochemical, behavioral, and histological analyses.
a. Biochemical Analysis of Cerebellar cGMP and ATP Levels
-
Time Point: 96 hours after 3-AP treatment.[2]
-
Procedure:
-
Euthanize the rats at the specified time point.
-
Rapidly dissect the cerebellum on a cold plate.
-
Homogenize the cerebellar tissue in an appropriate buffer.
-
Measure the levels of cyclic GMP (cGMP) and ATP using commercially available assay kits (e.g., ELISA or luminescence-based assays).
-
Normalize the results to the total protein concentration of the tissue homogenate.
-
b. Assessment of Motor Coordination
-
Method: A rotarod test is a common method to assess motor coordination in rodents.
-
Procedure:
-
Acclimate the rats to the rotarod apparatus for several days before the 3-AP injection.
-
At a specified time point after 3-AP and this compound treatment, place the rats on the rotating rod.
-
Record the latency to fall from the rod.
-
Perform multiple trials for each animal and calculate the average latency to fall.
-
c. Histological Analysis of Neuronal Loss
-
Target Region: Inferior olivary nucleus.
-
Procedure:
-
Euthanize the rats and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brain and post-fix it in the same fixative.
-
Cryoprotect the brain tissue in a sucrose solution.
-
Cut coronal sections of the brainstem containing the inferior olivary nucleus using a cryostat or microtome.
-
Mount the sections on slides and perform Nissl staining (e.g., with cresyl violet) to visualize the neurons.
-
Count the number of viable neurons in the inferior olivary nucleus using a microscope and image analysis software.
-
Data Presentation
The following tables are templates for organizing and presenting the quantitative data from the experiments described above.
Table 1: Effect of this compound on Cerebellar cGMP and ATP Levels in 3-AP Treated Rats
| Treatment Group | Dose (mg/kg, p.o.) | Cerebellar cGMP (pmol/mg protein) | Cerebellar ATP (nmol/mg protein) |
| Control | Vehicle | Mean ± SEM | Mean ± SEM |
| 3-AP + Vehicle | - | Mean ± SEM | Mean ± SEM |
| 3-AP + this compound | Dose 1 | Mean ± SEM | Mean ± SEM |
| 3-AP + this compound | Dose 2 | Mean ± SEM | Mean ± SEM |
| 3-AP + this compound | Dose 3 | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on Motor Coordination in 3-AP Treated Rats
| Treatment Group | Dose (mg/kg, p.o.) | Latency to Fall from Rotarod (seconds) |
| Control | Vehicle | Mean ± SEM |
| 3-AP + Vehicle | - | Mean ± SEM |
| 3-AP + this compound | Dose 1 | Mean ± SEM |
| 3-AP + this compound | Dose 2 | Mean ± SEM |
| 3-AP + this compound | Dose 3 | Mean ± SEM |
Table 3: Effect of this compound on Neuronal Survival in the Inferior Olivary Nucleus of 3-AP Treated Rats
| Treatment Group | Dose (mg/kg, p.o.) | Number of Viable Neurons in Inferior Olivary Nucleus |
| Control | Vehicle | Mean ± SEM |
| 3-AP + Vehicle | - | Mean ± SEM |
| 3-AP + this compound | Dose 1 | Mean ± SEM |
| 3-AP + this compound | Dose 2 | Mean ± SEM |
| 3-AP + this compound | Dose 3 | Mean ± SEM |
Visualizations
The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the neuroprotective effects of this compound.
Caption: Experimental workflow for evaluating this compound in a 3-AP rat model.
Caption: Proposed Nrf2-ARE signaling pathway for this compound's neuroprotective effects.
References
Application Notes and Protocols for Oral Administration of U-104067F
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the oral administration of U-104067F, a pyrrolopyrimidine antioxidant with neuroprotective properties. The following sections detail the necessary reagents, equipment, and step-by-step procedures for in vivo studies in a rat model, along with an overview of the key signaling pathways involved in its mechanism of action.
Quantitative Data Summary
The following tables summarize the recommended dosage and formulation parameters for the oral administration of U-104067F.
Table 1: U-104067F Dosage Regimen for Neuroprotection Studies in Rats
| Parameter | Value | Unit | Notes |
| Dose Range | 1 - 30 | mg/kg | Dose-dependent effects have been observed.[1] |
| Dosing Frequency | Once daily | - | For chronic neuroprotection studies. |
| Administration Route | Oral Gavage | - | Ensures accurate dosage delivery. |
| Study Duration | 7 - 28 | days | Dependent on the experimental model of neurodegeneration. |
Table 2: Recommended Formulation for Oral Gavage
| Component | Percentage | Role |
| N-Methyl-2-pyrrolidone (NMP) | 10% | Solubilizing agent |
| Polyethylene Glycol 400 (PEG400) | 60% | Vehicle and solubilizer |
| Saline (0.9% NaCl) | 30% | Diluent |
Experimental Protocols
Preparation of U-104067F Formulation
This protocol describes the preparation of a 10 mg/mL stock solution of U-104067F suitable for oral gavage in rats.
Materials:
-
U-104067F powder
-
N-Methyl-2-pyrrolidone (NMP)
-
Polyethylene Glycol 400 (PEG400)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes (15 mL and 50 mL)
-
Vortex mixer
-
Analytical balance
-
Pipettes and sterile tips
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of U-104067F powder using an analytical balance. For a 10 mg/mL solution, this will be 10 mg for every 1 mL of final vehicle volume.
-
Solubilization in NMP: In a sterile 15 mL conical tube, add the weighed U-104067F powder. For every 10 mg of U-104067F, add 100 µL of NMP. Vortex thoroughly until the powder is completely dissolved.
-
Addition of PEG400: To the NMP and U-104067F solution, add 600 µL of PEG400 for every 10 mg of the initial compound. Vortex the mixture until a homogenous solution is achieved.
-
Dilution with Saline: Transfer the solution to a larger sterile 50 mL conical tube. Slowly add 300 µL of sterile saline for every 10 mg of the initial compound while vortexing to prevent precipitation.
-
Final Mixing and Storage: Continue to vortex the final solution for 2-3 minutes to ensure homogeneity. The final concentration will be 10 mg/mL. Store the formulation at 4°C, protected from light, for up to one week. Warm to room temperature before administration.
Oral Gavage Administration in Rats
This protocol outlines the procedure for safe and effective oral administration of the U-104067F formulation to rats.
Materials:
-
Prepared U-104067F formulation
-
Appropriately sized oral gavage needles (e.g., 18-gauge, 2-3 inch, ball-tipped)
-
Syringes (1 mL or 3 mL, depending on the dosing volume)
-
Wistar or Sprague-Dawley rats
-
Animal scale
Procedure:
-
Animal Handling and Weighing: Gently handle the rat to minimize stress. Weigh the animal to accurately calculate the required dosing volume.
-
Dose Calculation: Calculate the volume of the U-104067F formulation to be administered based on the animal's weight and the desired dose. For example, for a 10 mg/kg dose in a 250g rat using a 10 mg/mL solution, the volume would be 0.25 mL.
-
Syringe Preparation: Draw the calculated volume of the U-104067F formulation into the syringe. Ensure there are no air bubbles. Attach the gavage needle to the syringe.
-
Animal Restraint: Properly restrain the rat to prevent movement and injury. The head, neck, and body should be in a straight line.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The ball tip should facilitate smooth passage. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Administration: Once the needle is correctly positioned in the esophagus (a slight resistance may be felt as it passes the base of the esophagus), slowly depress the syringe plunger to deliver the formulation.
-
Post-Administration Monitoring: After administration, return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
Signaling Pathways and Experimental Workflow
Signaling Pathways
U-104067F is an antioxidant, and its neuroprotective effects are likely mediated through the modulation of key signaling pathways involved in cellular defense against oxidative stress.
Caption: U-104067F Antioxidant Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating the neuroprotective effects of U-104067F.
Caption: In Vivo Neuroprotection Experimental Workflow.
References
Application Notes and Protocols for Measuring Motor Coordination after U-104067F Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-104067F is a pyrrolopyrimidine antioxidant with demonstrated neuroprotective properties. Research has indicated its potential in mitigating motor coordination deficits in preclinical models of neurodegeneration.[1][2][3] Specifically, studies have shown that U-104067F can prevent the loss of motor coordination induced by the neurotoxin 3-acetylpyridine (3-AP) in rats.[1][2][3] These application notes provide detailed protocols for assessing the efficacy of U-104067F in a 3-AP-induced motor deficit model using common behavioral tests: the Rotarod Test and the Beam Walking Test.
Mechanism of Action: Antioxidant Signaling Pathway
U-104067F, as a pyrrolopyrimidine antioxidant, is proposed to exert its neuroprotective effects by modulating cellular defense mechanisms against oxidative stress. A key pathway in this process is the Keap1-Nrf2 signaling cascade. Under conditions of oxidative stress, U-104067F may facilitate the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes.
References
Application Notes and Protocols: Assessing Neuronal Loss with U-104067F
For Research Use Only.
Introduction
These application notes provide a detailed protocol for utilizing U-104067F, a pyrrolopyrimidine antioxidant, to assess its neuroprotective effects against chemically-induced neuronal loss. The primary application described is the use of U-104067F in an in vivo rodent model of neurodegeneration induced by 3-acetylpyridine (3-AP). 3-AP is a neurotoxin known to selectively damage neurons in the inferior olivary nucleus (ION), leading to impaired motor coordination and measurable biochemical deficits[1][2][3]. This model is valuable for screening and characterizing potential neuroprotective compounds.
U-104067F has been shown to mitigate the neurotoxic effects of 3-AP by preventing the loss of inferior olivary neurons, attenuating associated biochemical disruptions, and preserving motor function[1]. These notes are intended for researchers, scientists, and drug development professionals investigating neuroprotective agents.
Mechanism of Action
U-104067F functions as a neuroprotective agent primarily through its antioxidant properties[1]. The neurotoxin 3-AP induces neuronal damage by impairing cellular energy metabolism. It acts as a metabolic antagonist, substituting for niacinamide in the formation of NAD(P), which leads to a marked depletion of cellular ATP[4]. This energy failure can trigger secondary excitotoxicity and subsequent neuronal death.
U-104067F counteracts this process by attenuating the 3-AP-induced reduction in key cellular energy and signaling molecules, namely ATP and cyclic GMP (cGMP), within the cerebellum. By preserving cellular energetic and signaling integrity, U-104067F helps maintain neuronal health and function despite the toxic insult, ultimately reducing neuronal loss[1].
References
- 1. Neuroprotective effects of the pyrrolopyrimidine U-104067F in 3-acetylpyridine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-acetylpyridine induced behavioral dysfunction and neuronal loss in the striatum and hippocampus of adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Acetylpyridine neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Acetylpyridine produces age-dependent excitotoxic lesions in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of U-104067 and Related Pyrrolopyrimidine Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-104067 belongs to a class of pyrrolopyrimidine compounds investigated for their potent antioxidant and neuroprotective properties. These compounds are primarily recognized for their ability to inhibit lipid peroxidation, a key process in cellular injury associated with a variety of neurodegenerative diseases and other pathological conditions. This document provides detailed methodologies for evaluating the efficacy of this compound and its analogs, with a focus on their antioxidant and neuroprotective effects. The protocols outlined below are designed to be adaptable for both in vitro and in vivo studies.
Mechanism of Action: Inhibition of Lipid Peroxidation and Modulation of Cellular Signaling
The primary mechanism of action for this compound and related compounds is the inhibition of iron-catalyzed lipid peroxidation. By scavenging free radicals, these compounds protect cellular membranes from oxidative damage, thereby preserving cellular integrity and function. This antioxidant activity is central to their neuroprotective effects.
Several key signaling pathways are implicated in the cellular response to oxidative stress and are likely modulated by the antioxidant intervention of this compound. These pathways are critical for cell survival, inflammation, and apoptosis.
Caption: Potential signaling pathways influenced by this compound's antioxidant activity.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of the potent pyrrolopyrimidine antioxidant, U-78517F, a close analog of this compound. This data provides a benchmark for evaluating the efficacy of related compounds.
Table 1: In Vitro Inhibition of Lipid Peroxidation by U-78517F
| Assay System | Initiator | IC50 (µM) |
| Rat Brain Homogenates | 200 µM Ferrous Chloride | 0.6[1] |
| Xanthine/Xanthine Oxidase | - | 0.01[1] |
| Cultured Mouse Spinal Neurons | Iron-induced damage | ~0.5[1] |
Table 2: In Vivo Neuroprotective Efficacy of U-78517F
| Animal Model | Injury Model | Administration Route | Minimum Effective Dose | Outcome |
| Male CF-1 Mice | Severe Concussive Head Injury | Intravenous (i.v.) | 1.0 µg/kg[1] | Dose-related improvement in 1-hour neurological recovery.[1] |
| Rats | Iron-induced Blood-Brain Barrier Disruption | - | - | Attenuation of Evans' blue extravasation.[1] |
Experimental Protocols
In Vitro Efficacy Evaluation
1. Lipid Peroxidation Inhibition Assay (TBARS Method)
This protocol measures the formation of malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.
-
Materials:
-
Phosphate buffered saline (PBS), pH 7.4
-
Rat brain homogenate (or other lipid source)
-
Ferrous sulfate (FeSO₄) solution
-
This compound solution (in appropriate solvent, e.g., DMSO)
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) solution
-
Butylated hydroxytoluene (BHT)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare rat brain homogenate in cold PBS.
-
In a 96-well plate, add the brain homogenate.
-
Add different concentrations of this compound to the wells. Include a vehicle control (solvent only) and a positive control (known antioxidant like Trolox).
-
Initiate lipid peroxidation by adding FeSO₄ solution.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding TCA and BHT.
-
Add TBA solution to each well.
-
Heat the plate at 95°C for 30 minutes.
-
Cool the plate and centrifuge to pellet precipitated proteins.
-
Transfer the supernatant to a new plate and measure the absorbance at 532 nm.
-
Calculate the percentage inhibition of lipid peroxidation and determine the IC50 value.
-
Caption: Step-by-step workflow for the TBARS assay to measure lipid peroxidation.
2. DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Materials:
-
DPPH solution in methanol
-
This compound solution (in methanol or other suitable solvent)
-
Methanol
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of this compound. Include a vehicle control and a positive control (e.g., ascorbic acid).
-
Add the DPPH solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
-
In Vivo Efficacy Evaluation
1. Animal Model of Neurodegeneration (e.g., MPTP-induced Parkinson's Disease Model)
This protocol describes a common in vivo model to assess the neuroprotective effects of a compound.
-
Animals:
-
Male C57BL/6 mice
-
-
Materials:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Saline
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Histology and immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)
-
-
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week.
-
Baseline Behavioral Testing: Perform baseline behavioral tests (e.g., rotarod performance) before treatment.
-
Treatment Groups: Divide mice into groups:
-
Vehicle control (saline)
-
MPTP only
-
This compound + MPTP
-
This compound only
-
-
Drug Administration: Administer this compound (or vehicle) at the desired dose and route (e.g., intraperitoneal injection) for a specified period before and/or after MPTP administration.
-
MPTP Induction: Induce neurodegeneration by administering MPTP (e.g., 20 mg/kg, i.p., four times at 2-hour intervals).
-
Post-lesion Behavioral Testing: Perform behavioral tests at selected time points after MPTP administration to assess motor function.
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue.
-
Histology: Perform Nissl staining to assess neuronal loss in the substantia nigra.
-
Immunohistochemistry: Use tyrosine hydroxylase (TH) staining to quantify dopaminergic neuron survival.
-
Neurochemical Analysis: Measure levels of dopamine and its metabolites in the striatum using HPLC.
-
-
References
Troubleshooting & Optimization
U-104067 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of U-104067, a potent 5-lipoxygenase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of 5-lipoxygenase (5-LOX). The 5-LOX enzyme is a key component in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. By inhibiting 5-LOX, this compound blocks the production of leukotrienes, thereby exerting its anti-inflammatory effects.
Q2: What are the common challenges encountered when working with this compound in vitro?
Researchers may face challenges related to the solubility and stability of this compound in aqueous solutions and cell culture media. Due to its hydrophobic nature, it can be difficult to achieve and maintain the desired concentration without precipitation, which can lead to inconsistent experimental results.
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Ensure the compound is completely dissolved before making further dilutions into aqueous buffers or cell culture media.
Q4: What is the recommended storage condition for this compound?
This compound should be stored as a solid at -20°C. Stock solutions in organic solvents should also be stored at -20°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Solubility Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in aqueous buffer or media | Low aqueous solubility of this compound. | - Increase the concentration of the organic solvent (e.g., DMSO) in the final working solution (typically ≤0.5% v/v to avoid solvent toxicity to cells).- Prepare a fresh dilution from the stock solution immediately before use.- Consider using a different buffer system. |
| Inconsistent results between experiments | Precipitation of the compound leading to variable effective concentrations. | - Visually inspect solutions for any signs of precipitation before adding to the experimental system.- Prepare serial dilutions to ensure the final concentration is below the solubility limit in the specific medium being used. |
| Cloudy or hazy appearance of the solution | Formation of fine precipitates or aggregation. | - Gently warm the solution to aid dissolution (ensure temperature does not degrade the compound).- Use sonication to help dissolve the compound. |
Stability Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound activity over time | Degradation of this compound in solution. | - Prepare fresh working solutions for each experiment from a frozen stock.- Avoid prolonged storage of diluted solutions, especially in aqueous buffers.- Protect solutions from light. |
| Variability in results with stored solutions | Instability of the compound under storage conditions. | - Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles.- Store stock solutions at -20°C or lower. |
Experimental Protocols
General Protocol for 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound on 5-LOX.
Technical Support Center: U-104067 Experiments
Disclaimer: Sufficient verifiable data specifically for U-104067 is not publicly available to construct a comprehensive technical support guide with detailed, validated protocols and quantitative data as requested. The following information is based on the known properties of this compound as a pyrrolopyrimidine antioxidant and general knowledge of similar compounds and assays. This guidance is intended for informational purposes and should be supplemented with in-house validation and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses potential challenges researchers may encounter when working with the neuroprotective antioxidant this compound.
Q1: I am having trouble dissolving this compound. What is the recommended solvent?
A1: As a pyrrolopyrimidine derivative, this compound is likely to have limited solubility in aqueous solutions. For in vitro experiments, it is common to prepare a stock solution in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a standard solvent for preparing stock solutions of organic compounds for cell-based assays.
-
Troubleshooting:
-
If you observe precipitation when diluting the DMSO stock in your aqueous assay buffer, try lowering the final concentration of this compound.
-
Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Gentle warming and vortexing may aid in the initial dissolution in DMSO.
-
Q2: My this compound solution appears unstable, or I am seeing inconsistent results over time. How can I ensure the stability of the compound?
A2: The stability of this compound in solution can be influenced by temperature, light, and pH.
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Troubleshooting Inconsistent Results:
-
Precipitation: Visually inspect your working solutions for any signs of precipitation before adding them to your experimental setup.
-
Oxidation: As an antioxidant, this compound can be susceptible to oxidation. Prepare solutions immediately before use and minimize their exposure to air and light.
-
Q3: I am not observing the expected neuroprotective or antioxidant effects in my assays. What are some potential reasons?
A3: Several factors can contribute to a lack of efficacy in in vitro assays.
-
Sub-optimal Concentration: The effective concentration of this compound may be cell-type and insult-dependent. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
-
Assay Conditions: The timing of this compound treatment (pre-treatment, co-treatment, or post-treatment relative to the insult) is critical. The duration of treatment and the timing of the endpoint measurement should be optimized.
-
Cell Health: Ensure your cells are healthy and not overly confluent before initiating the experiment, as this can affect their response to both the insult and the protective agent.
-
Mechanism of Insult: The neuroprotective effects of this compound are likely linked to its antioxidant properties. Ensure the cellular insult used in your assay (e.g., oxidative stress inducer) is appropriate for evaluating an antioxidant's protective capacity.
Q4: Are there any known off-target effects of this compound that could be influencing my results?
-
Recommendation: To minimize the risk of off-target effects, use the lowest effective concentration determined from your dose-response studies.
-
Consideration: If you observe unexpected or paradoxical effects, consider the possibility of off-target activities. Comparing the effects of this compound with other structurally different antioxidants could provide insights.
Experimental Protocols and Methodologies
The following are generalized protocols that should be adapted and optimized for your specific experimental needs.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Store in the dark.
-
Prepare a series of dilutions of this compound in methanol.
-
A known antioxidant, such as Ascorbic Acid or Trolox, should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add your this compound dilutions and controls.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.
-
Neuroprotection Assay in SH-SY5Y Cells
This protocol outlines a general workflow for assessing the neuroprotective effects of this compound against an oxidative insult in a neuronal cell line.
Methodology:
-
Cell Culture:
-
Culture SH-SY5Y cells in the appropriate medium and conditions. For neuroprotection studies, cells are often differentiated to a more neuron-like phenotype using agents like retinoic acid.
-
-
Experimental Setup:
-
Seed the differentiated SH-SY5Y cells in a 96-well plate at an appropriate density.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 2-24 hours) before inducing oxidative stress.
-
Induction of Oxidative Stress: Introduce an oxidative agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) at a pre-determined toxic concentration.
-
Include appropriate controls: untreated cells, cells treated with the vehicle (e.g., DMSO), and cells treated with the oxidative agent alone.
-
-
Cell Viability Assessment:
-
After the desired incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT or PrestoBlue™ assay.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Determine the effective concentration range of this compound that provides significant neuroprotection.
-
Quantitative Data Summary
Due to the lack of specific public data for this compound, the following table provides a template for how you should structure and record your own experimental data.
| Parameter | Assay | Value | Notes |
| Solubility | DMSO | [Your Data] mg/mL | Visually inspect for precipitation. |
| Ethanol | [Your Data] mg/mL | ||
| PBS (pH 7.4) | [Your Data] mg/mL | ||
| Antioxidant Activity | DPPH IC50 | [Your Data] µM | Compare with a standard antioxidant. |
| Neuroprotection | Effective Conc. | [Your Data] µM | Specify cell type and insult used. |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the hypothetical mechanism of action and experimental workflows based on the known function of this compound as an antioxidant.
Caption: Hypothetical mechanism of this compound in preventing oxidative stress-induced neuronal death.
Caption: General experimental workflow for a neuroprotection assay using this compound.
Technical Support Center: Improving U-104067 Bioavailability in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of U-104067 in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the known challenges affecting the oral bioavailability of this compound?
A1: While specific public data on the physicochemical properties of this compound is limited, challenges in achieving adequate oral bioavailability for pyrrolopyrimidine compounds often stem from low aqueous solubility and/or poor membrane permeability. As a pyrrolopyrimidine antioxidant, U-104067F is administered orally in rat models, but its efficacy is dose-dependent, suggesting that absorption may be a limiting factor.[1] For many investigational drugs, low dissolution rates in the gastrointestinal (GI) tract can lead to incomplete absorption and high inter-animal variability in pharmacokinetic studies.
Q2: What formulation strategies can be employed to improve the bioavailability of this compound?
A2: Several formulation approaches can be explored to enhance the solubility and absorption of poorly water-soluble compounds like this compound. These strategies, successful for other research compounds, include:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles can improve solubilization in the GI tract.[2]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can increase its dissolution rate by preventing crystallization.[2]
-
Nanoparticle Technology: Reducing the particle size of the active pharmaceutical ingredient (API) to the nanometer range increases the surface area for dissolution.[2]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with guest molecules, thereby increasing their aqueous solubility.[2]
Q3: How does food intake potentially affect the bioavailability of this compound in animal models?
A3: The effect of food on the bioavailability of this compound has not been explicitly reported. However, for orally administered drugs, particularly those with low solubility, food can have a significant impact. A high-fat meal can sometimes increase the bioavailability of lipophilic compounds by stimulating bile secretion, which aids in solubilization.[2] Conversely, food can also delay gastric emptying and reduce the rate of absorption. It is recommended to conduct food-effect studies in your chosen animal model to determine the optimal dosing conditions.
Q4: Which animal models are suitable for studying the bioavailability of this compound?
A4: The initial neuroprotective studies of U-104067F were conducted in Wistar rats.[1] Sprague-Dawley rats are also a commonly used strain for pharmacokinetic studies.[3] The choice of animal model can significantly impact pharmacokinetic outcomes due to species-specific differences in metabolism and physiology.[4] When expanding to other species, it is important to consider factors such as metabolic pathways and gastrointestinal physiology.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals | Poor aqueous solubility leading to inconsistent dissolution. | Develop a more robust formulation such as a solution, suspension in a viscosity-enhancing vehicle (e.g., 0.5% CMC-Na), or a lipid-based formulation.[2] |
| Inaccurate oral dosing technique. | Ensure proper oral gavage technique to avoid accidental tracheal administration. Confirm the dose volume is appropriate for the animal's weight. | |
| Food effects. | Fast animals overnight (approximately 12 hours) before oral administration to standardize GI conditions.[2] | |
| Low oral bioavailability (<10%) | Poor solubility and/or permeability. | Consider formulation strategies to enhance solubility (see FAQ 2). Investigate the potential role of efflux transporters (e.g., P-glycoprotein) and consider co-administration with a known inhibitor in exploratory studies. |
| Extensive first-pass metabolism. | Conduct studies in portal vein-cannulated rats to differentiate between intestinal and hepatic first-pass metabolism.[5] Analyze plasma, urine, and bile for metabolites.[6] | |
| Non-linear pharmacokinetics with increasing dose | Saturation of absorption mechanisms. | This may indicate carrier-mediated transport. Further in vitro studies (e.g., using Caco-2 cells) can help elucidate the absorption mechanism. |
| Saturation of metabolic enzymes. | Conduct in vitro metabolism studies using liver microsomes to identify the enzymes involved and their potential for saturation. | |
| Precipitation of the compound in the formulation | The compound's solubility in the vehicle is exceeded. | Reduce the concentration of this compound in the formulation. Screen for alternative, non-toxic solvents or co-solvents that can increase solubility. |
| Adverse events observed post-dosing (e.g., irritation) | The formulation vehicle is not well-tolerated. | Evaluate the local tolerability of the vehicle by administering it alone and observing for any adverse reactions.[7] Consider alternative, biocompatible excipients. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Dose
| Parameter | Intravenous (1 mg/kg) | Oral Gavage (10 mg/kg) in 0.5% CMC-Na | Oral Gavage (10 mg/kg) in SEDDS |
| Cmax (ng/mL) | 150 ± 25 | 45 ± 12 | 120 ± 30 |
| Tmax (h) | 0.1 | 1.5 | 1.0 |
| AUC0-t (ng·h/mL) | 350 ± 50 | 280 ± 70 | 850 ± 150 |
| t1/2 (h) | 2.5 ± 0.5 | 3.0 ± 0.7 | 2.8 ± 0.6 |
| Oral Bioavailability (F%) | - | 8% | 24% |
Data are presented as mean ± standard deviation (n=6) and are hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: Animal Pharmacokinetic Study (Rat Model)
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Dosing Preparation:
-
Intravenous (IV): Dissolve this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) to a final concentration of 1 mg/mL.
-
Oral (PO): Prepare a suspension of this compound in 0.5% carboxymethylcellulose sodium (CMC-Na) at the desired concentration.
-
-
Administration:
-
Fast animals overnight (approximately 12 hours) with free access to water.
-
Administer a single IV dose via the tail vein.
-
Administer a single oral dose via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the jugular vein or saphenous vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples to separate plasma.
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in plasma using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
Visualizations
References
- 1. Neuroprotective effects of the pyrrolopyrimidine U-104067F in 3-acetylpyridine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Species differences in oral bioavailability of methotrexate between rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of intestinal availability of various drugs in the oral absorption process using portal vein-cannulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with U-104067
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with U-104067. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pyrrolopyrimidine antioxidant.[1][2] Its primary mechanism of action is to mitigate oxidative stress by scavenging free radicals.[3][4] Antioxidants like this compound can reduce cellular damage by neutralizing reactive oxygen species (ROS), which are highly reactive molecules that can harm DNA, proteins, and lipids within cells.[3][5]
Q2: What are the main research applications for this compound?
Based on available literature, this compound has been investigated for its neuroprotective effects.[1][2] It has also been classified as having anti-inflammatory and anti-asthmatic properties.[2] Researchers may use this compound in models of neurodegenerative diseases or other conditions where oxidative stress is a key pathological factor.
Q3: How should I store and handle this compound?
Troubleshooting Inconsistent Results
Q1: I am observing lower-than-expected neuroprotective effects with this compound in my in vivo model. What could be the cause?
Several factors could contribute to reduced efficacy. Consider the following:
-
Compound Stability: Ensure the compound has been stored correctly and has not degraded. Prepare fresh solutions for each experiment if possible.
-
Dosage and Administration: The reported effective dose in a rat model of 3-acetylpyridine-induced neurotoxicity was administered orally.[1] Verify that your dosage and route of administration are appropriate for your model.
-
Animal Model Variability: The specific animal model and the timing of this compound administration in relation to the induced injury are critical. The neuroprotective effects of this compound were observed when administered in relation to 3-acetylpyridine treatment in Wistar rats.[1]
-
Assay Sensitivity: The endpoints used to measure neuroprotection (e.g., behavioral tests, biochemical markers) may not be sensitive enough to detect the compound's effects at the tested concentration.
Q2: My in vitro antioxidant assay results with this compound are highly variable. How can I improve consistency?
High variability in in vitro assays can often be traced to experimental technique and setup.
-
Solubility: Poor solubility can lead to inconsistent concentrations in your assay. Ensure this compound is fully dissolved in a suitable solvent before adding it to your assay medium. You may need to perform solubility tests with different solvents.
-
Pipetting Accuracy: Inaccurate pipetting can introduce significant error, especially when working with small volumes. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Assay Conditions: Factors such as incubation time, temperature, and light exposure can affect the stability and reactivity of both the antioxidant and the assay reagents (e.g., DPPH).[6] Standardize these conditions across all experiments.
-
Reagent Quality: Use high-quality, fresh reagents. Older or improperly stored reagents can lead to inconsistent results.
Experimental Protocols
In Vivo Neuroprotection Model (3-Acetylpyridine-Induced Neurotoxicity)
This protocol is based on the methodology described for investigating the neuroprotective effects of U-104067F in 3-acetylpyridine-treated Wistar rats.[1]
-
Animal Model: Male Wistar rats.
-
Induction of Neurotoxicity: Administer 3-acetylpyridine (3-AP) at a dose of 500 micromol/kg intraperitoneally (i.p.).
-
U-104067F Administration: Administer U-104067F orally at the desired doses. The original study used a dose-related design.
-
Endpoint Measurement: At 96 hours post-treatment, assess neurochemical and behavioral endpoints.
-
Neurochemical Analysis: Measure cerebellar cGMP and ATP levels.
-
Behavioral Analysis: Assess motor coordination.
-
Histological Analysis: Quantify neuronal loss in the inferior olivary nucleus.
-
In Vitro Antioxidant Activity Assay (General Protocol)
This is a general protocol for assessing the antioxidant activity of pyrrolopyrimidine derivatives, which can be adapted for this compound.[6]
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution, methanol (or another suitable solvent), this compound, and a positive control (e.g., ascorbic acid).
-
Preparation of Stock Solutions: Prepare a stock solution of this compound in the chosen solvent. Prepare serial dilutions to test a range of concentrations.
-
Assay Procedure:
-
Add a specific volume of the DPPH solution to each well of a 96-well plate.
-
Add the different concentrations of this compound, the positive control, and a solvent blank to the wells.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.
Data Presentation
Table 1: Effect of U-104067F on 3-AP-Induced Neurochemical Changes in Rats
| Treatment Group | Cerebellar cGMP | Cerebellar ATP |
| Control | Normal Levels | Normal Levels |
| 3-AP (500 micromol/kg) | Significantly Reduced (P < 0.01) | Significantly Reduced (P < 0.01) |
| 3-AP + U-104067F | Attenuated Reduction (Dose-dependent) | Attenuated Reduction (Dose-dependent) |
Data summarized from Sethy et al., 1996.[1]
Table 2: Neuroprotective Effects of U-104067F in 3-AP-Treated Rats
| Outcome Measure | Effect of 3-AP | Effect of U-104067F Treatment |
| Motor Coordination | Loss of coordination | Prevention of motor coordination loss |
| Inferior Olivary Neurons | Significant neuronal loss (P < 0.01) | Partial but significant prevention of neuronal loss (P < 0.01) |
Data summarized from Sethy et al., 1996.[1]
Visualizations
References
- 1. Neuroprotective effects of the pyrrolopyrimidine U-104067F in 3-acetylpyridine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U 104067F - AdisInsight [adisinsight.springer.com]
- 3. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant therapy effectiveness: an up to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
U-104067 off-target effects and how to mitigate them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and mitigating potential off-target effects of U-104067, a pyrrolopyrimidine with known antioxidant and neuroprotective properties. While this compound has shown promise in preclinical models, it is crucial to characterize its selectivity to ensure that observed biological effects are attributable to its intended mechanism of action. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers in their investigations.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a compound like this compound?
A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target.[1][2] For this compound, which has a pyrrolopyrimidine scaffold common in kinase inhibitors, there is a potential for cross-reactivity with various kinases due to the conserved nature of the ATP-binding pocket.[3][4] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it critical to identify and minimize them.[1][3]
Q2: My experimental results with this compound are inconsistent with its presumed antioxidant and neuroprotective function. Could off-target effects be the cause?
A2: Yes, discrepancies between the expected and observed phenotype are a common indicator of potential off-target effects.[2] For instance, if this compound exhibits cytotoxicity at concentrations intended to be neuroprotective, it may be interacting with unintended cellular targets. It is essential to validate that the observed cellular phenotype is a direct result of the intended on-target activity.[2]
Q3: What are the initial steps to investigate potential off-target effects of this compound?
A3: A systematic approach is crucial for investigating suspected off-target effects.[1] Key initial steps include performing dose-response experiments to determine the minimal effective concentration, using a structurally unrelated compound with the same intended target to see if it replicates the phenotype, and employing a negative control analog of this compound (if available).[1]
Troubleshooting Guide
| Issue Encountered with this compound | Potential Cause | Recommended Action |
| Unexpected Cytotoxicity | Off-target kinase inhibition leading to cell cycle arrest or apoptosis. | Perform a broad-spectrum kinase panel screening to identify potential off-target kinases. Validate hits with orthogonal assays. |
| Discrepancy Between Biochemical and Cellular Assay Potency | Poor cell permeability, active efflux by cellular transporters, or intracellular metabolism of this compound.[1] | Conduct cell permeability assays (e.g., PAMPA) and assess compound stability in cell culture media and lysates. Use efflux pump inhibitors to investigate active transport. |
| Inconsistent Phenotypes Across Different Cell Lines | Cell line-specific expression of off-target proteins. | Profile the expression of potential off-target proteins (identified from kinase screening) in the cell lines used. |
| Vehicle Control (e.g., DMSO) Shows a Biological Effect | High final solvent concentration. | Ensure the final DMSO concentration is kept below 0.5%, and ideally below 0.1%. Include a vehicle control in all experiments.[1] |
Experimental Protocols & Methodologies
A critical step in mitigating off-target effects is to experimentally identify them. Below are detailed protocols for key experiments.
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to the desired screening concentrations.
-
Kinase Panel: Select a broad panel of recombinant kinases (e.g., >100 kinases) representing different branches of the human kinome.
-
Assay Format: Utilize a validated kinase assay platform, such as ADP-Glo™ or a mobility shift assay, to measure kinase activity.[5][6]
-
Assay Conditions: Perform the assays at an ATP concentration near the Km of each kinase to ensure sensitive detection of ATP-competitive inhibitors.[1]
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to a vehicle control. Results are often presented as percent inhibition at a specific concentration (e.g., 1 µM) or as IC50 values for more potent interactions.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with its intended target and potential off-targets in a cellular context.[1]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures. Ligand binding is expected to stabilize the target protein, making it more resistant to thermal denaturation.[1]
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Target Detection: Analyze the amount of soluble target protein in each sample using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1]
Protocol 3: Genetic Validation using CRISPR-Cas9
Objective: To definitively determine if the observed phenotype is due to the intended on-target activity of this compound.
Methodology:
-
Target Knockout: Use CRISPR-Cas9 to generate a cell line with a knockout of the intended target of this compound.
-
Validation: Confirm the knockout at the genomic and protein levels.
-
Phenotypic Assay: Perform the relevant phenotypic assay (e.g., cell viability, neurite outgrowth) with this compound on both the knockout and wild-type parental cell lines.
-
Data Analysis: If the phenotype is still observed in the knockout cells, it is likely due to an off-target effect.
Visualizing Workflows and Pathways
Troubleshooting Workflow for Suspected Off-Target Effects
Caption: A workflow for investigating suspected off-target effects of this compound.
Hypothetical Signaling Pathway for this compound Neuroprotection
Caption: A simplified diagram of the proposed antioxidant mechanism of this compound.
By following these guidelines and protocols, researchers can more confidently assess the on-target and off-target effects of this compound, leading to more robust and reproducible scientific findings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. confluencediscovery.com [confluencediscovery.com]
- 6. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: U-1040667 Administration Protocols
This technical support center provides guidance for researchers, scientists, and drug development professionals on the administration of U-104067, a pyrrolopyrimidine antioxidant with neuroprotective properties. The following information is based on available preclinical data and general best practices for similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pyrrolopyrimidine antioxidant.[1][2] Its primary mechanism of action is believed to be the quenching of lipid peroxidation reactions through electron-donating and/or radical-trapping mechanisms.[2] It has demonstrated neuroprotective effects in preclinical models by mitigating neuronal damage caused by oxidative stress.[1][2]
Q2: In what experimental models has this compound been tested?
A2: this compound has been investigated in a rat model of neurotoxicity induced by 3-acetylpyridine (3-AP).[1] In this model, this compound demonstrated the ability to attenuate reductions in cerebellar cGMP and ATP, prevent the loss of motor coordination, and partially prevent neuronal loss in the inferior olivary nucleus.[1] It has also shown efficacy in a gerbil model of transient forebrain ischemia, protecting hippocampal CA1 neurons.[2]
Q3: What is the recommended route of administration for this compound?
A3: Based on preclinical studies, this compound has been shown to be effective when administered orally.[1] Pyrrolopyrimidines, the class of compounds this compound belongs to, are noted for their improved oral bioavailability compared to other antioxidant compounds.[2]
Q4: Is there evidence of a dose-response relationship for this compound?
A4: Yes, the neuroprotective effects of this compound have been found to be dose-related.[1] However, specific dose ranges and their corresponding efficacy are not extensively detailed in currently available public literature. Researchers should perform dose-ranging studies to determine the optimal dose for their specific experimental model.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Lack of Efficacy | - Inadequate dosage- Poor absorption- Timing of administration is not optimal in relation to the induced insult- Compound degradation | - Perform a dose-response study to identify the optimal dose.- Ensure proper formulation of the compound for oral administration to maximize bioavailability.- Adjust the timing of this compound administration relative to the neurotoxic insult (e.g., pre-treatment, co-treatment, or post-treatment).- Verify the stability and purity of the this compound compound. |
| High Variability in Results | - Inconsistent dosing technique- Animal-to-animal variation in metabolism or absorption- Variability in the induction of the experimental injury | - Ensure consistent and accurate oral gavage technique.- Increase the number of animals per group to improve statistical power.- Standardize the procedure for inducing neurotoxicity to minimize variability. |
| Adverse Effects Observed | - Off-target effects at high doses- Toxicity of the vehicle used for administration | - Reduce the dose of this compound.- Evaluate the toxicity of the vehicle alone as a control group. Consider alternative, non-toxic vehicles. |
| Difficulty in Dissolving the Compound | - this compound may have limited solubility in certain vehicles. | - Consult the manufacturer's instructions for recommended solvents.- Experiment with different biocompatible solvents or suspension agents. Sonication may aid in solubilization. |
Experimental Protocols
Representative In Vivo Protocol: Neuroprotection in a 3-Acetylpyridine (3-AP) Rat Model
This protocol is a generalized representation based on the study by Sethy et al. (1996).[1] Researchers should adapt this protocol to their specific experimental needs.
1. Animals:
-
Male Wistar rats (250-300g).
2. Materials:
-
This compound
-
3-Acetylpyridine (3-AP)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Saline (0.9% NaCl)
3. Experimental Groups:
-
Group 1: Vehicle control (oral vehicle + saline IP)
-
Group 2: 3-AP control (oral vehicle + 3-AP IP)
-
Group 3: this compound treatment (this compound orally + 3-AP IP) - Multiple dose groups are recommended for a dose-response evaluation.
4. Procedure:
-
This compound Administration: Administer the appropriate dose of this compound or vehicle by oral gavage. The timing of administration relative to 3-AP injection should be optimized (e.g., 1 hour prior to 3-AP).
-
3-AP Induction of Neurotoxicity: Administer 3-AP intraperitoneally (IP) at a dose of 500 µmol/kg.[1]
-
Behavioral Assessment: Conduct motor coordination tests (e.g., rotarod) at baseline and at specified time points after 3-AP administration (e.g., 96 hours).
-
Biochemical Analysis: At the end of the experiment, euthanize the animals and collect cerebellar tissue. Analyze for levels of cGMP and ATP.
-
Histological Analysis: Perfuse the brains and collect them for histological analysis to assess neuronal loss in the inferior olivary nucleus (e.g., using Nissl staining).
Quantitative Data Summary
The following table summarizes the key quantitative findings from the foundational study on this compound.[1]
| Parameter | 3-AP Treated (Control) | This compound + 3-AP Treated | Significance |
| Cerebellar cGMP | Significant Reduction | Attenuated Reduction | P < 0.01 |
| Cerebellar ATP | Significant Reduction | Attenuated Reduction | P < 0.01 |
| Motor Coordination | Significant Loss | Prevention of Loss | - |
| Inferior Olivary Neurons | Significant Loss | Partial but Significant Prevention of Loss | P < 0.01 |
Visualizations
Hypothetical Signaling Pathway of this compound in Neuroprotection
Caption: Hypothetical signaling pathway of this compound in mitigating oxidative stress-induced neurodegeneration.
Experimental Workflow for Evaluating this compound Efficacy
Caption: A generalized experimental workflow for assessing the neuroprotective effects of this compound in vivo.
References
Addressing variability in 3-acetylpyridine-induced neurotoxicity models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-acetylpyridine (3-AP) to induce neurotoxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for 3-acetylpyridine (3-AP) neurotoxicity?
A1: 3-AP is an antagonist of nicotinamide (a form of vitamin B3). It gets incorporated into a fraudulent analog of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism. This leads to the inhibition of NAD+-dependent enzymes, impairing energy metabolism and causing a depletion of ATP.[1][2][3] This energy deficit can subsequently trigger excitotoxic neuronal death, particularly in metabolically active brain regions.[1]
Q2: Which brain regions are most affected by 3-AP administration?
A2: The inferior olivary nucleus in the brainstem is highly susceptible to 3-AP, which leads to the degeneration of climbing fibers in the cerebellum and subsequent ataxia.[2][4] However, other regions can also be affected, including the striatum, hippocampus, various brainstem nuclei, and dorsal root ganglia.[1][5][6] The extent of the lesions can be influenced by the dose of 3-AP and the animal species used.
Q3: Why is nicotinamide (niacinamide) often administered after 3-AP?
A3: Nicotinamide is administered after 3-AP to limit the extent of the neurotoxic lesion and reduce mortality.[2][7] By providing the authentic precursor for NAD+ synthesis, nicotinamide can help to restore normal cellular metabolism and rescue neurons that have not been irreversibly damaged. The timing of this administration is a critical experimental parameter.[7]
Q4: Are there species and strain differences in sensitivity to 3-AP?
A4: Yes, significant differences exist. For instance, C57BL/6 mice are notably less sensitive to the neurotoxic effects of 3-AP than rats, requiring substantially higher doses to achieve comparable behavioral deficits.[2][8] Different mouse strains, such as BALB/c and C57BL/6, also exhibit varying sensitivities to 3-AP.[8] Hamsters have also been shown to be affected by 3-AP, with motor nuclei of the cerebral trunk and spinal cord being particularly vulnerable.[9]
Troubleshooting Guide
Problem 1: High mortality rate in experimental animals after 3-AP administration.
| Possible Cause | Troubleshooting Step |
| 3-AP dose is too high for the specific species/strain/age. | Review the literature for appropriate dosage ranges for your specific animal model.[1][2][7][8] Consider that older animals may be more susceptible to 3-AP toxicity.[1] Start with a lower dose and titrate up to find the optimal dose that induces the desired lesion with acceptable survival rates. |
| Delayed or inadequate nicotinamide administration. | The time window between 3-AP and nicotinamide injection is crucial for survival and for controlling the lesion size.[7] Administering nicotinamide within 2.5 hours of a 95 mg/kg 3-AP injection in rats has been shown to result in a high survival rate.[7] Ensure the nicotinamide dose is sufficient. |
| Animal health status. | Ensure that all animals are healthy and free from underlying conditions before beginning the experiment. Acclimate animals to the facility for an adequate period before any procedures. |
Problem 2: Inconsistent or no observable behavioral deficits (e.g., ataxia).
| Possible Cause | Troubleshooting Step |
| 3-AP dose is too low. | C57BL/6 mice require a dose more than 6.5 times that used for rats to produce comparable deficits in balance and gait.[2][8] Verify your dosage calculations and consult literature for species/strain-specific dose-response studies. |
| Timing of behavioral testing. | Behavioral deficits may take time to fully manifest. Ataxia is typically observed within 24 hours in rats.[6] For mice, motor deficits are assessed in the days following toxin administration.[2] Establish a clear timeline for behavioral assessments post-injection. |
| Insensitivity of the behavioral test. | Ensure your behavioral testing protocol is sensitive enough to detect motor coordination deficits. The accelerating rotarod is a commonly used and effective test.[2] Ensure proper training and baseline measurements are taken before 3-AP administration. |
| Lesion location and extent. | The primary lesion site for ataxia is the inferior olive. If other brain regions are more affected, the behavioral phenotype may differ. It is crucial to perform histological analysis to confirm the location and extent of the neuronal loss.[7] Behavioral tests alone are not sufficient to confirm the lesion.[7] |
Problem 3: High variability in behavioral or histological results between animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent drug administration. | Ensure precise and consistent intraperitoneal (IP) injection technique for all animals. Inconsistent injection placement can affect drug absorption and distribution. |
| Variability in animal age and weight. | Use animals within a narrow age and weight range. Lesion size can be significantly increased in older rats.[1] |
| Environmental factors. | Maintain consistent housing conditions, diet, and handling procedures for all animals, as stress can influence neuroinflammatory and neurodegenerative processes. |
| Subjective behavioral scoring. | Use automated systems for behavioral analysis (e.g., automated rotarod apparatus) to minimize subjective bias.[2] Ensure that any manual scoring is done by a blinded observer. |
Data Presentation
Table 1: Example Dosing Parameters for 3-AP-Induced Neurotoxicity in Rodents
| Species/Strain | 3-AP Dose (mg/kg) | Administration Route | Co-administration | Outcome | Reference |
| Sprague-Dawley Rat | 65 | i.p. | - | Motor incoordination revealed by BBB and Rotarod tests. | [4] |
| DA/HAN Rat (15 days old) | 50, 65, or 95 | i.p. | Nicotinamide (300 mg/kg) 2-4 hours later | Dose- and time-delay-dependent survival and inferior olivary complex lesion. | [7] |
| Adult Rat | 50 or 80 | i.p. | - | Degeneration of small-dark dorsal root ganglia neurons. | [5] |
| C57BL/6 Mouse | 500 | i.p. | Nicotinamide (500 mg/kg) 3-3.5 hours later | Deficits in balance and gait; significant loss of NeuN(+) neurons in the inferior olive. | [2] |
| Adult Mouse | 150 | i.p. | - | Reduced spontaneous alternation in a T-maze, indicating hippocampal deficits. | [10] |
Experimental Protocols
1. Protocol for Induction of Cerebellar Ataxia in Mice (C57BL/6)
-
Materials:
-
3-Acetylpyridine (Sigma-Aldrich)
-
Nicotinamide (Sigma-Aldrich)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Animal scale
-
Syringes and needles (e.g., 27-gauge)
-
-
Procedure:
-
Animal Acclimation: Acclimate C57BL/6 mice for at least one week prior to the experiment.[2]
-
Baseline Behavioral Testing: Train mice on the accelerating rotarod for several days to establish a stable baseline performance.[2]
-
Drug Preparation: Dissolve 3-AP and nicotinamide in sterile PBS to the desired concentrations. For example, to achieve a dose of 500 mg/kg.
-
Administration:
-
Weigh each mouse to determine the precise injection volume.
-
Administer 3-AP (e.g., 500 mg/kg) via intraperitoneal (i.p.) injection.
-
Approximately 3 to 3.5 hours after the 3-AP injection, administer nicotinamide (e.g., 500 mg/kg) via i.p. injection.[2]
-
-
Post-injection Monitoring: Monitor animals closely for any signs of distress.
-
Follow-up Behavioral Testing: Re-assess motor performance on the rotarod at specified time points (e.g., weekly) following the injections to quantify the motor deficit.[2]
-
2. Protocol for Histological Assessment of Neuronal Degeneration
-
Materials:
-
4% Paraformaldehyde in phosphate buffer
-
Sucrose solutions (for cryoprotection)
-
Cryostat or microtome
-
Microscope slides
-
Staining reagents (e.g., Fluoro-Jade C for degenerating neurons, or antibodies against neuronal markers like NeuN for neuronal loss).[2]
-
-
Procedure:
-
Tissue Perfusion and Fixation: At the experimental endpoint, deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde.[2]
-
Brain Extraction and Post-fixation: Carefully dissect the brain and post-fix it in 4% paraformaldehyde.
-
Cryoprotection: Transfer the brain to a sucrose solution (e.g., 30% in PBS) until it sinks.
-
Sectioning: Freeze the brain and cut coronal or sagittal sections (e.g., 30-40 µm thick) using a cryostat.
-
Staining:
-
For neuronal loss, perform immunohistochemistry using an anti-NeuN antibody to label mature neurons.[2]
-
For detecting degenerating neurons, use specific stains like Fluoro-Jade C, which brightly labels degenerating neurons and their processes.
-
-
Imaging and Analysis: Use a microscope to capture images of the regions of interest (e.g., inferior olive). Quantify neuronal loss or the number of degenerating neurons using image analysis software.
-
Visualizations
Caption: Mechanism of 3-Acetylpyridine (3-AP) induced neurotoxicity.
Caption: Standard experimental workflow for 3-AP neurotoxicity studies.
Caption: Troubleshooting logic for inconsistent behavioral results.
References
- 1. 3-Acetylpyridine produces age-dependent excitotoxic lesions in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Acetylpyridine Neurotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of 3-acetylpyridine on the content of myelin in the developing rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Acetylpyridine-induced degeneration in the dorsal root ganglia: involvement of small diameter neurons and influence of axotomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cerebellar ataxia produced by 3-acetyl pyridine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of administration of 3-acetylpyridine followed by niacinamide injection on survival, extent of the inferior olivary complex lesion, and response to harmaline in the young rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Acetylpyridine neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotoxic effects of 3-acetylpyridine (3-AP) in the hamster (mesocricetus auratus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of 3-acetylpyridine on spontaneous alternation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Neuroprotective Effects of U-104067
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and exploring strategies to enhance the neuroprotective effects of U-104067, a pyrrolopyrimidine antioxidant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: U-104067F is a pyrrolopyrimidine antioxidant that has demonstrated neuroprotective effects in preclinical models.[1] Its primary mechanism of action is believed to be its ability to counteract oxidative stress, a key contributor to neuronal damage in various neurological disorders. In a study involving 3-acetylpyridine-treated rats, U-104067F was shown to mitigate the reduction of cerebellar cGMP and ATP, prevent the loss of motor coordination, and partially protect against the loss of inferior olivary neurons.[1]
Q2: What are the potential strategies to enhance the neuroprotective effects of this compound?
A2: While specific studies on enhancing the effects of this compound are limited, several general strategies for augmenting neuroprotection can be applied:
-
Combination Therapy: Combining this compound with agents that have complementary neuroprotective mechanisms could yield synergistic effects.[2][3][4][5][6] This could include glutamate antagonists, GABA agonists, anti-inflammatory agents, or other antioxidants.[3][4][7]
-
Structural Modification (Analog Development): Designing and synthesizing analogs of this compound could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.[8][9]
-
Novel Drug Delivery Systems: Utilizing advanced drug delivery systems, such as nanoparticles or liposomes, could improve the bioavailability and brain penetration of this compound, thereby enhancing its efficacy.[10][11][12]
Q3: What are the common challenges encountered when working with experimental compounds like this compound?
A3: Researchers may encounter several challenges, including:
-
Solubility Issues: Poor aqueous solubility can hinder in vitro and in vivo experiments, affecting bioavailability and leading to inconsistent results.[13][14]
-
Stability Problems: The compound's stability in solution and under experimental conditions needs to be carefully evaluated to ensure accurate and reproducible data.[15]
-
Off-Target Effects: It is crucial to assess for potential off-target effects to ensure that the observed neuroprotection is a direct result of the intended mechanism of action.[16][17][18][19][20]
Troubleshooting Guides
Issue: Poor Aqueous Solubility of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Intrinsic low solubility | Use a co-solvent (e.g., DMSO, ethanol) in your stock solution.[13] Ensure the final concentration of the co-solvent in the experimental medium is non-toxic to the cells or organism. | Improved dissolution of this compound for in vitro assays. |
| Prepare a solid dispersion of this compound with a pharmaceutically acceptable carrier. | Enhanced dissolution rate and bioavailability for in vivo studies. | |
| pH-dependent solubility | Determine the pKa of this compound and adjust the pH of the buffer to improve solubility. | Increased concentration of dissolved this compound. |
| Precipitation during experiment | Encapsulate this compound in liposomes or nanoparticles.[12] | Improved stability in aqueous solutions and better delivery to target cells. |
Issue: Inconsistent Neuroprotective Effects in Cell Culture
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound degradation | Assess the stability of this compound in your cell culture medium over the experimental duration using methods like HPLC. | Determine the half-life of the compound and adjust dosing frequency accordingly. |
| Cell line variability | Ensure consistent cell passage number and health. Test the effect of this compound in multiple neuronal cell lines. | Reproducible results across experiments. |
| Incorrect dosage | Perform a dose-response study to determine the optimal neuroprotective concentration of this compound. | Identification of the therapeutic window for this compound. |
| Off-target cytotoxicity | Evaluate the cytotoxicity of this compound at a range of concentrations using a cell viability assay (e.g., MTT, LDH). | Determine the maximum non-toxic concentration. |
Data Presentation
Table 1: Summary of Preclinical Neuroprotective Effects of U-104067F in a 3-Acetylpyridine (3-AP) Rat Model [1]
| Parameter | 3-AP Treated (Control) | 3-AP + U-104067F Treated | Significance |
| Cerebellar cGMP | Significantly Reduced | Attenuated Reduction | P < 0.01 |
| Cerebellar ATP | Significantly Reduced | Attenuated Reduction | P < 0.01 |
| Motor Coordination | Impaired | Preserved | - |
| Inferior Olivary Neurons | Significant Loss | Partially Prevented Loss | P < 0.01 |
Experimental Protocols
Protocol: In Vitro Assessment of Neuroprotection using a Hydrogen Peroxide-Induced Oxidative Stress Model
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y, PC12) in 96-well plates and allow them to adhere and differentiate for 24-48 hours.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (or its enhanced formulation) for 1-2 hours. Include a vehicle control.
-
Induction of Oxidative Stress: Expose the cells to a pre-determined concentration of hydrogen peroxide (H₂O₂) for 24 hours to induce oxidative stress and cell death.
-
Assessment of Cell Viability: Measure cell viability using the MTT assay. Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant increase in viability in the this compound treated groups compared to the H₂O₂ only group indicates a neuroprotective effect.[8]
Protocol: In Vivo Evaluation of Neuroprotection in a Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
-
Animal Model: Induce focal cerebral ischemia in rodents (e.g., rats, mice) using the MCAO surgical procedure.
-
Drug Administration: Administer this compound (or its enhanced formulation) intravenously or intraperitoneally at a specific time point before or after the ischemic insult. Include a vehicle-treated control group.
-
Neurological Deficit Scoring: Evaluate the neurological deficits at 24 and 48 hours post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment, sacrifice the animals and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Data Analysis: Quantify the infarct volume and compare the treated group with the control group. A significant reduction in infarct volume and neurological deficit score indicates a neuroprotective effect.[21]
Mandatory Visualizations
Caption: Proposed antioxidant mechanism of this compound.
Caption: Workflow for in vitro neuroprotection screening.
Caption: Potential strategies for enhancing this compound efficacy.
References
- 1. Neuroprotective effects of the pyrrolopyrimidine U-104067F in 3-acetylpyridine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neuronewsinternational.com [neuronewsinternational.com]
- 3. Combination therapy protects ischemic brain in rats. A glutamate antagonist plus a gamma-aminobutyric acid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination therapy for ischemic stroke: potential of neuroprotectants plus thrombolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of the combination therapy of melatonin and URB447 after neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination therapy with neuroprotectants and thrombolytics in acute ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Neuroprotective effects of dipeptide analogue of brain-derived neurotrophic factor GSB-106 in in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential Neuroprotective Strategies using Smart Drug Delivery Systems for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanocarriers for the Delivery of Neuroprotective Agents in the Treatment of Ocular Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of Liposomal Drug Delivery Systems to Develop Neuroprotective Agents for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Off-target Effects in CRISPR-Cas9 Genome Editing: Securing Specificity | The Scientist [the-scientist.com]
- 18. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 20. dovepress.com [dovepress.com]
- 21. Enhancement of neuroprotection of mulberry leaves (Morus alba L.) prepared by the anaerobic treatment against ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: U-104067 Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common limitations when working with the neuroprotective agent U-104067. Given the limited publicly available data on this compound, this guide also incorporates best practices and troubleshooting strategies for working with novel antioxidant and neuroprotective compounds of a similar class.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or No Neuroprotective Effect Observed in Cell-Based Assays
Question: My in vitro experiments with this compound are showing variable or no significant neuroprotective effects against oxidative stress. What are the possible causes and solutions?
Answer:
Several factors can contribute to a lack of a discernible neuroprotective effect in cell-based assays. Here is a systematic approach to troubleshooting this issue:
-
Compound Integrity and Solubility:
-
Verification: Confirm the identity and purity of your this compound stock through appropriate analytical methods (e.g., HPLC, mass spectrometry).
-
Solubility: this compound is often supplied as a hydrochloride hydrate, which should be soluble in aqueous solutions. However, if you are observing precipitation, consider preparing fresh stock solutions in a different solvent system (e.g., DMSO) and then diluting to the final concentration in your cell culture medium. Ensure the final solvent concentration is not toxic to your cells.
-
-
Cell Culture Conditions:
-
Cell Health: Ensure your neuronal cell cultures are healthy and not overly confluent before inducing oxidative stress. Stressed or unhealthy cells may not respond appropriately to neuroprotective agents.
-
Serum Interactions: Components in fetal bovine serum (FBS) can sometimes interact with test compounds. Consider reducing the serum concentration or using a serum-free medium during the treatment period.
-
-
Experimental Design:
-
Concentration Range: You may be using a sub-optimal concentration of this compound. Perform a dose-response curve to determine the optimal protective concentration for your specific cell type and oxidative stressor.
-
Timing of Treatment: The timing of this compound administration relative to the oxidative insult is critical. Consider pre-treatment, co-treatment, and post-treatment paradigms.
-
Choice of Oxidative Stressor: The mechanism of action of this compound as a pyrrolopyrimidine antioxidant suggests it is most effective against reactive oxygen species (ROS).[1] Ensure your chosen oxidative stressor (e.g., H₂O₂, rotenone, 6-OHDA) is appropriate for evaluating an antioxidant's efficacy.
-
Issue 2: Unexpected Toxicity or Off-Target Effects in In Vivo Models
Question: I am observing unexpected toxicity or adverse effects in my animal models treated with this compound. How can I troubleshoot this?
Answer:
In vivo studies can be complex, and unexpected toxicity can arise from various factors.
-
Dose and Administration Route:
-
Dose-Ranging Study: Conduct a preliminary dose-ranging study to identify the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Pharmacokinetics: The oral administration route has been documented for this compound.[1] If using a different route (e.g., intraperitoneal, intravenous), the pharmacokinetic and pharmacodynamic properties may differ significantly, potentially leading to toxicity.
-
-
Vehicle and Formulation:
-
Vehicle Toxicity: The vehicle used to dissolve and administer this compound could be causing the observed toxicity. Run a vehicle-only control group to rule out this possibility.
-
Formulation Stability: Ensure the this compound formulation is stable and does not precipitate upon administration, which could lead to localized toxicity or embolism.
-
-
Off-Target Effects:
-
Literature Review: While specific off-target effects for this compound are not well-documented, it is prudent to review literature on related pyrrolopyrimidine compounds for potential off-target activities.
-
Phenotypic Observation: Carefully document all physiological and behavioral changes in the treated animals. This information can provide clues to potential off-target effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is characterized as a pyrrolopyrimidine antioxidant.[1] Its neuroprotective effects are associated with its ability to mitigate reductions in cerebellar cGMP and ATP levels induced by neurotoxins like 3-acetylpyridine.[1] This suggests that this compound may act by scavenging free radicals and preserving cellular energy metabolism in the face of oxidative stress.
Q2: What are the recommended starting concentrations for in vitro and in vivo experiments?
A2: Specific dosage information is limited. However, based on the available literature, oral administration in rats has been investigated.[1] For in vitro studies, a typical starting point for novel neuroprotective compounds is to perform a dose-response curve ranging from nanomolar to micromolar concentrations (e.g., 10 nM to 100 µM). For in vivo studies, a pilot study to determine the optimal dose is highly recommended.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For stock solutions, consult the manufacturer's instructions. Generally, dissolving in an appropriate solvent like DMSO or a buffered aqueous solution is recommended. Store stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables provide example data ranges for neuroprotective compounds similar to this compound. Note: This data is illustrative and may not be specific to this compound. Researchers should determine these values empirically for their specific experimental systems.
Table 1: Example In Vitro Efficacy of a Novel Neuroprotective Agent
| Cell Line | Oxidative Stressor | EC₅₀ (µM) |
| SH-SY5Y | H₂O₂ (100 µM) | 5 - 15 |
| Primary Cortical Neurons | Glutamate (50 µM) | 1 - 10 |
| PC12 | 6-OHDA (200 µM) | 10 - 25 |
Table 2: Example Pharmacokinetic Parameters of a Novel Neuroprotective Agent in Rodents (Oral Administration)
| Parameter | Value |
| Bioavailability (%) | 30 - 50 |
| Tₘₐₓ (hours) | 1 - 2 |
| Half-life (hours) | 4 - 6 |
| Cₘₐₓ (ng/mL) | 100 - 500 |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress
-
Cell Plating: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate for 1-2 hours.
-
Induction of Oxidative Stress: Prepare a solution of the oxidative stressor (e.g., H₂O₂) in cell culture medium. Add the stressor to the wells containing the cells and this compound.
-
Incubation: Incubate the plate for a duration determined by the specific stressor and cell type (typically 12-24 hours).
-
Cell Viability Assessment: Measure cell viability using a standard assay such as MTT, AlamarBlue, or LDH release.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the EC₅₀ of this compound.
Visualizations
Caption: Hypothesized mechanism of this compound neuroprotection.
Caption: Workflow for in vitro neuroprotection screening.
Caption: Logical steps for troubleshooting in vitro assays.
References
Validation & Comparative
A Comparative Analysis of U-104067F and Other Neuroprotective Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective antioxidant U-104067F with other well-established antioxidants: Edaravone, N-acetylcysteine (NAC), and Vitamin E. The comparison is based on available experimental data, focusing on their mechanisms of action and efficacy in preclinical models of neurological damage.
Introduction to the Compared Neuroprotective Antioxidants
U-104067F is a novel pyrrolopyrimidine antioxidant, a class of compounds known for their ability to inhibit lipid peroxidation and their enhanced penetration of the central nervous system. It has been investigated for its potential to mitigate neuronal damage in models of neurotoxicity.
Edaravone is a potent free radical scavenger that has been approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS) in several countries.[1][2] Its neuroprotective effects are attributed to its ability to scavenge various reactive oxygen species (ROS).[1][2]
N-acetylcysteine (NAC) is a precursor to the endogenous antioxidant glutathione (GSH).[3][4] It exerts its neuroprotective effects by replenishing intracellular GSH levels, and it also possesses direct radical scavenging and anti-inflammatory properties.[3][4][5]
Vitamin E (specifically α-tocopherol) is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation by scavenging lipid peroxyl radicals.[6] It has been extensively studied for its neuroprotective potential in various models of oxidative stress-related neuronal injury.
Mechanism of Action: A Comparative Overview
The primary mechanism of these antioxidants involves the mitigation of oxidative stress, a key contributor to neuronal damage in various neurological disorders. However, their specific modes of action differ.
-
U-104067F , as a pyrrolopyrimidine and lazaroid-type compound, is believed to act as a potent inhibitor of iron-dependent lipid peroxidation within cellular membranes. This class of compounds is designed to localize in lipid environments to interrupt the chain reaction of lipid degradation initiated by free radicals.
-
Edaravone directly scavenges several types of free radicals, including hydroxyl radicals (•OH) and peroxyl radicals (ROO•), in both aqueous and lipid phases.[1] This broad-spectrum scavenging activity helps to reduce oxidative damage to various cellular components.[1]
-
N-acetylcysteine (NAC) primarily acts indirectly by providing the cysteine necessary for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[3] Elevated GSH levels enhance the capacity of neurons to neutralize reactive oxygen species. NAC may also exert direct antioxidant effects through its thiol group.[3]
-
Vitamin E is a chain-breaking antioxidant that integrates into lipid membranes.[6] It donates a hydrogen atom to lipid peroxyl radicals, thereby terminating the lipid peroxidation cascade and protecting the structural integrity of neuronal membranes.[6]
dot
Caption: Mechanisms of action for U-104067F and other neuroprotective antioxidants.
Quantitative Comparison of Neuroprotective Efficacy
Direct comparative studies of U-104067F with Edaravone, NAC, and Vitamin E are limited. The following tables summarize available quantitative data from preclinical studies in various models of neurological damage.
In Vitro Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| Edaravone | Lipid Peroxidation (rat brain homogenate) | 15.3 µM | [1] |
Neuroprotection in a Model of Neurotoxicity (3-Acetylpyridine-Induced)
| Compound | Model | Dosage | Outcome | Reference |
| U-104067F | 3-Acetylpyridine-treated rats | Oral administration | Attenuated reductions in cerebellar cGMP and ATP; Prevented loss of motor coordination; Partially prevented loss of inferior olivary neurons. |
Neuroprotection in a Traumatic Brain Injury (TBI) Model
| Compound | Model | Dosage | Key Quantitative Outcomes | Reference(s) |
| Edaravone | Rat TBI (weight-drop) | 1.5 mg/kg, i.v. | Increased neuronal number in hippocampal CA3 to 60.8±8.3 (vs. 28.3±4.5 in vehicle). | [7] |
| Mouse TBI (CCI) | 3.0 mg/kg, i.v. | Significant reduction in injury volume when administered up to 6 hours post-injury. | [8][9] | |
| N-acetylcysteine (NAC) | Rat TBI (fluid percussion) | 150 mg/kg/day | Almost completely eliminated neuronal loss at 2 weeks (3% vs. 21% in control) and 2 months (3% vs. 35% in control). | [10] |
| Human TBI (moderate to severe) | High-dose i.v. | Significant reduction in inflammatory markers (IL-6, MDA) and neuronal damage markers (NSE, S100B) by day 7. | [11] | |
| Vitamin E | Rat TBI (fluid percussion) | 500 IU/kg in diet for 4 weeks | Counteracted FPI-induced increases in protein carbonyls and reductions in SOD and Sir2 levels. | [12] |
| Rat TBI (weight-drop) | 67.5 mg/kg | Significant increase in antioxidant enzymes (SOD, CAT, GPx) and decrease in MDA compared to untreated TBI group. | [13] |
Experimental Protocols
Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury in Rats
This protocol describes a common method for inducing a reproducible TBI in animal models.[14][15][16]
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and their heads are fixed in a stereotaxic frame.
-
Craniotomy: A craniotomy is performed over the desired cortical region (e.g., the parietal cortex) to expose the dura mater.
-
Injury Induction: A pneumatically or electromagnetically controlled impactor tip of a specific diameter (e.g., 5 mm) is used to impact the exposed cortex at a set velocity and depth (e.g., 4 m/s velocity, 2.8 mm depth).
-
Post-Injury Care: The bone flap is typically not replaced, and the scalp is sutured. Animals are monitored during recovery.
dot
Caption: Experimental workflow for preclinical testing of neuroprotective agents in a TBI model.
Morris Water Maze for Cognitive Assessment
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents following TBI.[17][18]
-
Apparatus: A large circular pool is filled with opaque water, and a hidden platform is submerged just below the surface in one quadrant.
-
Acquisition Phase: Rats are placed in the pool from different starting positions and must learn the location of the hidden platform using spatial cues in the room. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: The platform is removed, and the rat is allowed to swim for a set period. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
Measurement of Malondialdehyde (MDA) in Brain Tissue
MDA is a marker of lipid peroxidation and oxidative stress.[19][20][21]
-
Tissue Homogenization: Brain tissue is homogenized in a suitable buffer.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: The homogenate is reacted with thiobarbituric acid (TBA) at a high temperature and acidic pH.
-
Spectrophotometric Measurement: The resulting pink-colored product is measured spectrophotometrically (typically at 532 nm), and the MDA concentration is calculated based on a standard curve.
Conclusion
U-104067F, a pyrrolopyrimidine antioxidant, shows promise as a neuroprotective agent, particularly due to its ability to inhibit lipid peroxidation and its favorable brain penetration properties. While direct comparative data is scarce, preclinical studies on Edaravone, NAC, and Vitamin E in models like TBI provide a benchmark for neuroprotective efficacy. Edaravone demonstrates robust effects in reducing lesion volume and neuronal loss. NAC shows significant potential in preserving neuronal integrity and improving neurological scores, likely through its role in replenishing glutathione. Vitamin E effectively mitigates oxidative stress markers.
Future research should focus on direct, head-to-head comparisons of U-104067F with other antioxidants in standardized models of neurological injury to better delineate its therapeutic potential. Further elucidation of its pharmacokinetic and pharmacodynamic properties will also be crucial for its development as a clinical candidate.
References
- 1. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Vitamin E Protects Against Oxidative Damage and Learning Disability After Mild Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Free-Radical Scavenger Edaravone Treatment Confers Neuroprotection Against Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic time window for edaravone treatment of traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Time Window for Edaravone Treatment of Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. feedabrain.com [feedabrain.com]
- 11. Repurposing of high-dose N-acetylcysteine as anti-inflammatory, antioxidant and neuroprotective agent in moderate to severe traumatic brain injury patients: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vitamin E protects against oxidative damage and learning disability after mild traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Controlled Cortical Impact Model of Experimental Brain Trauma: Overview, Research Applications, and Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Controlled Cortical Impact Model - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Controlled Cortical Impact in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cognitive evaluation of traumatically brain-injured rats using serial testing in the Morris water maze - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 2.7. Measurement of Malondialdehyde (MDA) Contents [bio-protocol.org]
- 20. 2.7. Measurement of Malondialdehyde (MDA) Levels in Brain Homogenate [bio-protocol.org]
- 21. 2.2. Analysis of Malondialdehyde (MDA) Concentration in Brain Cortex Homogenates [bio-protocol.org]
U-104067: A Comparative Analysis of Efficacy in the Pyrrolopyrimidine Class
For Immediate Release
A comprehensive analysis of the pyrrolopyrimidine compound U-104067F, a potent antioxidant with significant neuroprotective properties, reveals its standing among other compounds in its class. This guide provides a detailed comparison of U-104067F's efficacy against related pyrrolopyrimidine derivatives, supported by experimental data, for researchers, scientists, and drug development professionals.
Introduction to U-104067F and Pyrrolopyrimidine Antioxidants
U-104067F belongs to the pyrrolopyrimidine class of compounds, which are recognized for their antioxidant and neuroprotective capabilities. These compounds are of significant interest in the development of therapeutics for neurodegenerative diseases and ischemic events. Their mechanism of action is primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation, thus mitigating oxidative stress-induced neuronal damage.
Comparative Efficacy: U-104067F and Analogs
The efficacy of U-104067F is best understood in comparison to its close analog, U-101033E, and other pyrrolopyrimidine compounds that have been evaluated for their antioxidant and neuroprotective effects.
In Vitro Antioxidant Activity
Several pyrrolopyrimidine derivatives have been assessed for their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), a common in vitro measure of antioxidant activity. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
| Compound | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Compound 8e | DPPH | 122.07 | BHT | 128.77 |
| Compound 4b | DPPH | 129.38 | BHT | 128.77 |
| Compound 3a | DPPH | 160.05 | BHT | 128.77 |
BHT: Butylated hydroxytoluene, a standard antioxidant.
In Vivo Neuroprotective Efficacy
The neuroprotective effects of U-104067F and U-101033E have been evaluated in various animal models of cerebral ischemia.
| Compound | Animal Model | Key Efficacy Data |
| U-104067F | 3-Acetylpyridine-induced neurotoxicity in rats | Significantly attenuated reductions in cerebellar cGMP and ATP; prevented loss of motor coordination; partially prevented loss of inferior olivary neurons.[1] |
| U-104067F | Gerbil forebrain ischemia (10-min) | At 30 mg/kg, significantly attenuated the loss of nigrostriatal dopaminergic neurons to only a 20% loss compared to a 42% loss in vehicle-treated animals.[2] |
| U-104067F | Gerbil forebrain ischemia (5-min) | Provided partial sparing of CA1 hippocampal neurons.[3] |
| U-101033E | Rat focal cerebral ischemia | Reduced infarct volume by 51%.[4][5][6] |
| U-101033E | Rat global cerebral ischemia | Reduced neuronal damage in the hippocampal CA1 region from 64.3% to 31.2%.[7] |
| U-101033E | Gerbil forebrain ischemia (10-min) | At 5 mg/kg and 15 mg/kg, attenuated the loss of nigrostriatal neurons to 23% and 28% loss, respectively.[2] |
| U-101033E | Gerbil forebrain ischemia (5-min) | Demonstrated greater ability than tirilazad to protect the hippocampal CA1 region.[8] Delaying treatment up to 4 hours post-ischemia still resulted in significant protection.[8] |
Experimental Protocols
In Vitro DPPH Radical Scavenging Assay
The antioxidant activity of the pyrrolopyrimidine compounds was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method.
-
Preparation of Solutions: A stock solution of DPPH in methanol is prepared. The test compounds are dissolved in a suitable solvent to prepare various concentrations.
-
Reaction Mixture: An aliquot of the test compound solution is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the reaction mixture.
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.
In Vivo Neuroprotection Studies: Gerbil Forebrain Ischemia Model
This model is used to assess the neuroprotective effects of compounds against global cerebral ischemia.
-
Animal Preparation: Adult Mongolian gerbils are anesthetized.
-
Surgical Procedure: A midline cervical incision is made, and the bilateral common carotid arteries are exposed and occluded for a specific duration (e.g., 5 or 10 minutes) using aneurysm clips to induce forebrain ischemia.
-
Reperfusion: The clips are removed to allow for reperfusion of the brain.
-
Drug Administration: The test compound (e.g., U-104067F or U-101033E) or vehicle is administered at specified doses and time points relative to the ischemic insult (e.g., pre-ischemia, during ischemia, or post-ischemia).
-
Neurobehavioral Assessment: Neurological deficits and behavioral outcomes can be assessed at various time points post-ischemia.
-
Histological Analysis: After a set survival period (e.g., 7 days), the animals are euthanized, and their brains are removed for histological processing. Brain sections are stained (e.g., with cresyl violet) to assess neuronal damage, particularly in vulnerable regions like the hippocampal CA1 area. The number of surviving neurons is quantified to determine the extent of neuroprotection.
Signaling Pathways and Mechanisms of Action
The primary neuroprotective mechanism of U-104067F and related pyrrolopyrimidine antioxidants is their ability to counteract oxidative stress.
Caption: Antioxidant mechanism of pyrrolopyrimidine compounds in neuroprotection.
This diagram illustrates how ischemic events lead to an increase in reactive oxygen species (ROS), causing lipid peroxidation and subsequent neuronal damage. Pyrrolopyrimidine compounds like U-104067F intervene by directly scavenging free radicals and inhibiting lipid peroxidation, thereby exerting their neuroprotective effects.
Experimental Workflow
The evaluation of novel pyrrolopyrimidine compounds typically follows a structured experimental workflow.
References
- 1. Neuroprotective effects of the pyrrolopyrimidine U-104067F in 3-acetylpyridine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. Neuroprotective efficacy and mechanisms of novel pyrrolopyrimidine lipid peroxidation inhibitors in the gerbil forebrain ischemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Superior neuroprotective efficacy of a novel antioxidant (U-101033E) with improved blood-brain barrier permeability in focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Neuroprotective properties of a novel antioxidant (U-101033E) with improved blood-brain barrier permeability in focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Postischemic application of lipid peroxidation inhibitor U-101033E reduces neuronal damage after global cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolopyrimidines: novel brain-penetrating antioxidants with neuroprotective activity in brain injury and ischemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of U-104067F and Other Potent Lipid Peroxidation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of the pyrrolopyrimidine antioxidant U-104067F with other notable inhibitors of lipid peroxidation, including the 21-aminosteroid (lazaroid) Tirilazad (U-74006F) and the novel antioxidant LY341122. The information presented is collated from preclinical studies in various models of neurodegeneration, offering a valuable resource for researchers in the field.
Introduction to Lipid Peroxidation in Neurodegeneration
Lipid peroxidation is a critical mechanism in the pathophysiology of several neurodegenerative diseases. It is a process where oxidants like reactive oxygen species (ROS) attack lipids, leading to the production of toxic aldehydes and cell damage. The brain is particularly vulnerable to lipid peroxidation due to its high content of polyunsaturated fatty acids, high oxygen consumption, and relatively low antioxidant defenses. This cascade of events contributes to neuronal injury in conditions such as stroke, traumatic brain injury, and neurotoxic poisoning. Consequently, inhibiting lipid peroxidation is a key therapeutic strategy for neuroprotection.
Comparative Efficacy of Lipid Peroxidation Inhibitors
The following tables summarize the quantitative data from preclinical studies, demonstrating the neuroprotective effects of U-104067F, Tirilazad (U-74006F), and LY341122 in their respective experimental models.
Table 1: Neuroprotective Effects of U-104067F in 3-Acetylpyridine-Induced Neurotoxicity
| Parameter | 3-Acetylpyridine (Control) | 3-Acetylpyridine + U-104067F | Outcome |
| Cerebellar cGMP reduction | Significant (P < 0.01) | Attenuated (dose-dependent) | U-104067F prevents the reduction in cerebellar cGMP.[1] |
| Cerebellar ATP reduction | Significant (P < 0.01) | Attenuated (dose-dependent) | U-104067F prevents the reduction in cerebellar ATP.[1] |
| Inferior Olivary Neuron Loss | Significant (P < 0.01) | Partially but significantly prevented (P < 0.01) | U-104067F demonstrates partial preservation of inferior olivary neurons.[1] |
| Motor Coordination | Loss of coordination | Prevented | U-104067F prevents the loss of motor coordination.[1] |
Table 2: Neuroprotective Effects of Tirilazad (U-74006F) in Traumatic Brain Injury
| Parameter | Vehicle (Control) | Tirilazad (U-74006F) | Outcome |
| Neurological Status (Grip Test Score) | Baseline | Significant improvement (up to 168.6%) | Tirilazad significantly improves neurological status 1 hour post-injury over a broad dose range (0.003 to 30 mg/kg).[2] |
| 1-Week Survival Rate | 27.3% | 78.6% | A 1 mg/kg dose of Tirilazad significantly increases the 1-week survival rate.[2] |
Table 3: Neuroprotective Effects of LY341122 in Focal Cerebral Ischemia
| Parameter | Vehicle (Control) | LY341122 (10 mg/kg) | Outcome |
| Total Infarct Volume | Significantly higher | Significantly reduced | LY341122 significantly reduces the total infarct volume.[3] |
| Cortical Infarct Volume (mm³) | 106.8 ± 20.9 | 14.7 ± 9.5 (treatment at 1h) | LY341122 significantly reduces cortical infarct volume.[3] |
| Striatal Infarct Volume (mm³) | 68.2 ± 6.7 | 23.7 ± 3.4 (treatment at 1h) | LY341122 significantly reduces striatal infarct volume.[3] |
| Neurological Score | Baseline | Significantly improved at 24, 48, and 72h | LY341122 significantly improves the neurological score post-ischemia.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
U-104067F in 3-Acetylpyridine-Induced Neurotoxicity in Rats
-
Animal Model: Male Wistar rats.
-
Induction of Neurotoxicity: A single intraperitoneal (i.p.) injection of 3-acetylpyridine (3-AP) at a dose of 500 µmol/kg.[1] This protocol is known to cause selective destruction of neurons in the inferior olive, leading to ataxia.[4]
-
Drug Administration: U-104067F was administered orally at various doses. The treatment was given in relation to the 3-AP administration to assess its neuroprotective effects.
-
Endpoint Measurements:
-
Neurochemical Analysis: Cerebellar levels of cyclic GMP (cGMP) and adenosine triphosphate (ATP) were measured 96 hours after 3-AP treatment.[1]
-
Histopathology: The number of neurons in the inferior olivary nucleus was quantified to assess neuronal loss.[1]
-
Behavioral Assessment: Motor coordination was evaluated to determine the functional outcome.[1]
-
Tirilazad (U-74006F) in a Weight-Drop Model of Traumatic Brain Injury in Mice
-
Animal Model: Unanesthetized male CF-1 mice.
-
Induction of Traumatic Brain Injury: A closed head injury was induced by a 50-gram weight dropped from a height of 18 cm (900 gm-cm).[2] This model produces a severe concussive injury.
-
Drug Administration: A single intravenous (i.v.) injection of Tirilazad (U-74006F) at doses ranging from 0.001 to 30 mg/kg was administered via the tail vein within 5 minutes post-injury.[2] In some experiments, a second dose was given at 1.5 hours after the injury.[2]
-
Endpoint Measurements:
LY341122 in a Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Focal Cerebral Ischemia: Transient MCAO was performed for 120 minutes by the retrograde insertion of an intraluminal nylon suture coated with poly-L-lysine.[3] This is a widely used and reproducible model of stroke.
-
Drug Administration: LY341122 was administered intravenously (i.v.) as a bolus (5 or 10 mg/kg) followed by an infusion (5 or 10 mg/kg/h for 20 hours), starting at either 1 or 2 hours after the onset of MCAO.[3]
-
Endpoint Measurements:
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for U-104067F, Tirilazad, and LY341122 is the inhibition of lipid peroxidation. The following diagrams illustrate the lipid peroxidation cascade and the experimental workflow for evaluating neuroprotective agents.
References
- 1. Effects of the 21-amino steroid tirilazad mesylate (U-74006F) on brain damage and edema after perinatal hypoxia-ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vicious cycle of lipid peroxidation and iron accumulation in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Acetylpyridine neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of U-104067's Effect on cGMP and ATP in a Neurotoxic Model
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Neuroprotective Agent U-104067
This guide provides a comparative analysis of the pyrrolopyrimidine antioxidant this compound, focusing on its effects on cyclic guanosine monophosphate (cGMP) and adenosine triphosphate (ATP) levels in a preclinical model of neurodegeneration. The data presented is based on published experimental findings and is intended to offer an objective overview for researchers in neuropharmacology and drug development.
Introduction to this compound
This compound is a pyrrolopyrimidine antioxidant that has demonstrated neuroprotective properties in animal models. Its mechanism of action is linked to the mitigation of oxidative stress and the preservation of cellular energy metabolism and signaling pathways. This guide will delve into its specific effects on cGMP and ATP, two critical molecules in neuronal function and survival, in the context of 3-acetylpyridine (3-AP)-induced neurotoxicity in rats. 3-AP is a neurotoxin known to induce selective neuronal damage, providing a relevant model for studying neuroprotective interventions.
Data Presentation: this compound and Alternatives
A pivotal study by Sethy et al. (1996) investigated the effects of U-104067F on cerebellar cGMP and ATP levels in rats treated with 3-acetylpyridine. The study demonstrated that 3-AP administration led to a significant reduction in both cGMP and ATP. Oral administration of U-104067F was found to significantly attenuate these reductions in a dose-dependent manner, highlighting its neuroprotective potential.[1]
| Compound | Experimental Model | Effect on cGMP | Effect on ATP | Reference |
| U-104067F | 3-Acetylpyridine-treated rats | Attenuates reduction | Attenuates reduction | Sethy et al., 1996[1] |
| Alternative 1 | Data not available | Data not available | Data not available | |
| Alternative 2 | Data not available | Data not available | Data not available |
Note: The table will be updated as more comparative data becomes available.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of 3-AP-induced neurotoxicity and the neuroprotective effect of this compound, along with a typical experimental workflow for such a study.
Caption: Proposed mechanism of this compound neuroprotection against 3-AP toxicity.
Caption: Experimental workflow for assessing this compound's effects.
Experimental Protocols
Detailed below are standard methodologies for the key experiments cited in the analysis of this compound's effects on cGMP and ATP.
3-Acetylpyridine (3-AP) Induced Neurotoxicity in Rats
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Neurotoxicity: A single intraperitoneal (i.p.) injection of 3-acetylpyridine (e.g., 500 µmol/kg) is administered to induce selective neurodegeneration, particularly in the cerebellum.
-
Drug Administration: U-104067F or the vehicle is administered orally at specified doses at various time points relative to the 3-AP injection (e.g., concurrently or post-insult).
-
Observation Period: Animals are monitored for a defined period (e.g., 96 hours) for behavioral changes and signs of ataxia.
-
Tissue Collection: Following the observation period, animals are euthanized, and the cerebellum is rapidly dissected, frozen in liquid nitrogen, and stored at -80°C for subsequent biochemical analysis.
cGMP Measurement (Radioimmunoassay)
-
Principle: This method quantifies the concentration of cGMP in tissue samples based on the competitive binding of radiolabeled cGMP and unlabeled cGMP (from the sample) to a specific anti-cGMP antibody.
-
Tissue Preparation: Frozen cerebellar tissue is homogenized in a cold buffer (e.g., 6% trichloroacetic acid) to precipitate proteins and extract cyclic nucleotides. The homogenate is then centrifuged.
-
Assay Procedure:
-
The supernatant containing cGMP is collected and acetylated to increase the sensitivity of the assay.
-
A standard curve is prepared using known concentrations of unlabeled cGMP.
-
Samples and standards are incubated with a fixed amount of anti-cGMP antibody and a tracer amount of 125I-labeled cGMP.
-
Antibody-bound cGMP is separated from free cGMP (e.g., using a precipitating antibody and centrifugation).
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
The concentration of cGMP in the samples is determined by comparing the results to the standard curve.
-
ATP Measurement (Bioluminescence Assay)
-
Principle: This assay is based on the ATP-dependent oxidation of luciferin by the enzyme luciferase, which produces light. The intensity of the emitted light is directly proportional to the ATP concentration.
-
Tissue Preparation: Frozen cerebellar tissue is homogenized in a buffer that inactivates ATPases and preserves ATP levels (e.g., perchloric acid). The homogenate is then centrifuged.
-
Assay Procedure:
-
The supernatant is neutralized to an appropriate pH for the luciferase reaction.
-
A standard curve is generated using known concentrations of ATP.
-
Aliquots of the prepared samples and standards are added to a luminometer plate.
-
A luciferin-luciferase reagent is added to each well, and the resulting bioluminescence is immediately measured using a luminometer.
-
The ATP concentration in the samples is calculated from the standard curve.
-
Conclusion
The available evidence indicates that this compound is a promising neuroprotective agent that can counteract the detrimental effects of 3-acetylpyridine-induced neurotoxicity on cerebellar cGMP and ATP levels. Its ability to preserve cellular energy and signaling molecules underscores its potential therapeutic value in conditions associated with neuronal damage. However, a more comprehensive understanding of its comparative efficacy would be greatly enhanced by direct, head-to-head studies with other neuroprotective compounds, providing quantitative data on their respective impacts on these crucial biochemical markers.
References
Independent Validation of Ulinastatin's Neuroprotective Claims: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective claims associated with Ulinastatin (UTI), a serine protease inhibitor, against alternative neuroprotective strategies. The information presented is collated from preclinical and clinical studies to support independent validation and further research.
Ulinastatin has been investigated for its therapeutic potential in a range of neurological insults, including cerebral ischemia-reperfusion injury, traumatic brain injury (TBI), and intracerebral hemorrhage (ICH).[1][2][3] Its proposed mechanisms of action are multifaceted, primarily revolving around its anti-inflammatory and antioxidant properties.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the neuroprotective effects of Ulinastatin.
Table 1: Effects of Ulinastatin on Neurological Outcomes and Brain Edema
| Model | Parameter | Control Group | Ulinastatin Group | Percentage Improvement | Reference |
| Traumatic Brain Injury (TBI) in mice | Neurological Score | 10.5 ± 1.2 | 6.8 ± 1.1 | 35.2% | [3] |
| TBI in mice | Brain Water Content (%) | 81.2 ± 1.5 | 78.5 ± 1.3 | 2.7% reduction | [3] |
| Cardiac Arrest-induced Global Ischemia in rats | Modified Neurological Severity Score (mNSS) | Increased | Significantly attenuated | Not specified | [4] |
| Cardiac Arrest-induced Global Ischemia in rats | Brain Water Content (%) | Increased | Significantly attenuated | Not specified | [4] |
| TBI in rats | Brain Water Content (%) | Increased | Significantly attenuated with 50,000 U/kg UTI | Not specified | [5] |
| Acute Severe Traumatic Craniocerebral Injury (Human) | Glasgow Coma Scale (GCS) Score (at 12 days) | Significantly lower | Significantly higher | Not specified | [6] |
| Acute Severe Traumatic Craniocerebral Injury (Human) | Mini-Mental State Examination (MMSE) Score (at 12 days) | Significantly lower | Significantly higher | Not specified | [6] |
| Acute Severe Traumatic Craniocerebral Injury (Human) | Glasgow Outcome Scale (GOS) Score (at 6 months) | Significantly lower | Significantly higher | Not specified | [6] |
Table 2: Effects of Ulinastatin on Inflammatory and Oxidative Stress Markers
| Model | Marker | Control Group | Ulinastatin Group | Percentage Change | Reference |
| TBI in mice | TNF-α (pg/mg protein) | ~180 | ~120 | ~33% reduction | [3] |
| TBI in mice | IL-1β (pg/mg protein) | ~150 | ~100 | ~33% reduction | [3] |
| TBI in mice | IL-6 (pg/mg protein) | ~250 | ~180 | ~28% reduction | [3] |
| TBI in mice | Reactive Oxygen Species (ROS) | Increased | Significantly decreased | Not specified | [3] |
| TBI in mice | Malondialdehyde (MDA) | Increased | Significantly decreased | Not specified | [3] |
| TBI in mice | Superoxide Dismutase (SOD) | Decreased | Significantly increased | Not specified | [3] |
| TBI in mice | Glutathione (GSH) | Decreased | Significantly increased | Not specified | [3] |
| ICH in mice | TNF-α, IL-1β, IL-6 | Increased | Significantly decreased | Not specified | [2] |
| ICH in mice | ROS, MDA | Increased | Significantly decreased | Not specified | [2] |
| ICH in mice | GSH, SOD | Decreased | Significantly upregulated | Not specified | [2] |
Signaling Pathways
Ulinastatin is reported to exert its neuroprotective effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.
Caption: Ulinastatin's neuroprotective mechanisms.
Experimental Protocols and Methodologies
The validation of Ulinastatin's neuroprotective effects has been conducted using various in vivo and in vitro models.
In Vivo Models
A common approach involves the use of rodent models of neurological injury.
References
- 1. Protective Effects and Mechanisms of Action of Ulinastatin against Cerebral Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ulinastatin alleviates early brain injury after intracerebral hemorrhage by inhibiting oxidative stress and neuroinflammation via ROS/MAPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ulinastatin alleviates early brain injury after traumatic brain injury by inhibiting oxidative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of ulinastatin on global ischemia via brain pro-inflammation signal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ulinastatin attenuates brain edema after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
Unraveling the Neuroprotective Potential of U-104067: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental outcomes of U-104067, a pyrrolopyrimidine antioxidant, in the context of other neuroprotective agents. Due to the limited availability of full-text data for this compound, this comparison focuses on its reported qualitative effects and mechanism of action, juxtaposed with the more extensively documented antioxidants, Tirilazad Mesylate and Edaravone.
This compound: Preclinical Efficacy in a Model of Neurodegeneration
U-104067F has been investigated for its neuroprotective effects in a preclinical rat model of 3-acetylpyridine (3-AP)-induced neurotoxicity. The available data from these studies indicates a promising, dose-dependent neuroprotective profile.
Summary of this compound Experimental Outcomes
| Outcome Measure | Effect of U-104067F | Significance |
| Cerebellar cGMP and ATP Levels | Attenuated the 3-AP-induced reduction | P < 0.01[1] |
| Motor Coordination | Prevented the 3-AP-induced loss of motor coordination | Consistent with neurochemical effect[1] |
| Neuronal Loss (Inferior Olivary Nucleus) | Partially, but significantly, prevented the loss of neurons | P < 0.01[1] |
Note: The quantitative dose-response data for U-104067F is not publicly available in the reviewed literature. The reported effects are based on a published abstract.
Mechanism of Action: A Focus on Antioxidant Properties
This compound is classified as a pyrrolopyrimidine antioxidant.[1] Its neuroprotective effects are attributed to its ability to counteract oxidative stress, a key pathological mechanism in various neurodegenerative conditions. The 3-acetylpyridine model of neurotoxicity involves the depletion of cellular energy stores (ATP) and the disruption of cyclic GMP signaling, processes that are sensitive to oxidative damage.
Experimental Protocols: 3-Acetylpyridine-Induced Neurotoxicity in Rats
The following provides a generalized methodology for the 3-acetylpyridine (3-AP) induced neurotoxicity model in rats, based on standard practices in the field.
Objective: To induce selective neurodegeneration, particularly in the inferior olivary nucleus, leading to measurable motor coordination deficits.
Animals: Male Wistar rats are commonly used.
Procedure:
-
3-AP Administration: A single intraperitoneal (i.p.) injection of 3-acetylpyridine (typically around 500 µmol/kg) is administered.
-
Induction of Neurotoxicity: 3-AP acts as a nicotinamide antagonist, leading to a cascade of events including energy depletion and oxidative stress, resulting in neuronal damage.
-
Treatment Administration: U-104067F is administered orally at various doses to assess its neuroprotective efficacy.
-
Behavioral Assessment: Motor coordination is evaluated using standardized tests such as the rotarod or beam walking tasks.
-
Neurochemical Analysis: At a predetermined time point (e.g., 96 hours post-3-AP), cerebellar tissue is collected for the measurement of cGMP and ATP levels.
-
Histological Analysis: Brain tissue, specifically the inferior olivary nucleus, is processed for histological staining to quantify neuronal loss.
Comparative Analysis: this compound vs. Other Neuroprotective Antioxidants
This section compares this compound with two other notable antioxidant compounds, Tirilazad Mesylate and Edaravone, which have been evaluated in various models of neurological injury.
| Feature | This compound | Tirilazad Mesylate | Edaravone |
| Chemical Class | Pyrrolopyrimidine | 21-aminosteroid (Lazaroid) | Pyrazolinone derivative |
| Primary Mechanism | Antioxidant | Lipid peroxidation inhibitor | Free radical scavenger |
| Key Preclinical Model | 3-Acetylpyridine-induced neurotoxicity in rats | Subarachnoid hemorrhage (SAH) in rats | Ischemic stroke models (e.g., MCAO) in rats |
| Reported Preclinical Effects | Attenuates ATP/cGMP reduction, prevents motor deficits, reduces neuronal loss[1] | Reduces blood-brain barrier damage after SAH | Reduces infarct volume, suppresses neuronal damage |
| Clinical Development Status | Preclinical | Investigated in clinical trials for SAH, stroke, and spinal cord injury with mixed results. | Approved for the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS) in several countries. |
In-Depth Comparison
This compound: The preclinical data, though limited, specifically points to its efficacy in a model of chemically-induced neurodegeneration. Its oral bioavailability in the rat model is a noteworthy feature.[1] The mechanism appears to be centered on preserving cellular energy metabolism and preventing neuronal death in a specific brain region.
Tirilazad Mesylate: As a 21-aminosteroid, Tirilazad was designed to inhibit lipid peroxidation within cell membranes. Its primary focus in preclinical and clinical studies was on acute vascular injuries like SAH and stroke. While showing promise in animal models, its translation to clinical efficacy in humans has been challenging, with large clinical trials yielding largely negative or equivocal results.
Edaravone: This free radical scavenger has demonstrated a broader spectrum of activity in preclinical models of cerebrovascular injury. A key differentiator for Edaravone is its successful translation into clinical practice for specific neurological conditions. It is thought to act by scavenging various free radicals, thereby protecting endothelial cells and neurons from oxidative damage following ischemic events.
Conclusion
This compound demonstrates compelling neuroprotective effects in a preclinical model of neurodegeneration, primarily through its antioxidant properties. While direct comparative studies are lacking, its profile suggests a potential therapeutic utility in conditions characterized by oxidative stress and neuronal loss. In comparison to Tirilazad Mesylate, which faced challenges in clinical translation, and Edaravone, which has achieved clinical success in specific indications, the future development of this compound would necessitate more extensive preclinical characterization, including dose-optimization, pharmacokinetic profiling, and evaluation in a wider range of neurodegenerative models. Further research to fully elucidate its mechanism and comparative efficacy is warranted to determine its potential as a clinical candidate.
References
Benchmarking U-104067: A Comparative Analysis of a Novel Pyrrolopyrimidine Antioxidant in Oxidative Stress Models
For Immediate Release
[City, State] – [Date] – In the ongoing battle against cellular damage induced by oxidative stress, a novel pyrrolopyrimidine antioxidant, U-104067, has demonstrated significant potential. This guide provides a comprehensive comparison of this compound against established antioxidants, Trolox and α-tocopherol (a form of Vitamin E), in various in vitro models of oxidative stress. The data presented herein offers researchers, scientists, and drug development professionals a critical overview of this compound's efficacy and mechanism of action.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular disease, and diabetes. Antioxidants play a crucial role in mitigating this damage by neutralizing free radicals and inhibiting processes like lipid peroxidation. This compound belongs to a class of compounds known for their potent inhibition of lipid peroxidation.
Comparative Efficacy in Lipid Peroxidation Inhibition
Lipid peroxidation is a key indicator of oxidative damage, where free radicals attack lipids in cell membranes, leading to cellular injury. The efficacy of antioxidants in preventing this process is often measured by their half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency.
While direct comparative studies for this compound are limited, data from a closely related class of compounds, the 2-methylaminochromans, provides a valuable benchmark. For instance, U-78517F, a 2-methylaminochroman, has been shown to inhibit malondialdehyde (MDA) formation, a byproduct of lipid peroxidation, with an IC50 of 0.27 µM. This highlights the potential of this class of compounds as potent inhibitors of lipid peroxidation.
In studies with diabetic rats, administration of PNU-104067F (a designation for this compound) demonstrated an effect on antioxidant defense parameters, including a 33% increase in cardiac glutathione disulfide concentration. However, it also led to a 43% increase in cardiac lipid peroxidation in normal rats, suggesting a complex, context-dependent mechanism of action that warrants further investigation.[1]
For comparison, established antioxidants like Trolox and α-tocopherol also exhibit significant, though varied, inhibitory effects on lipid peroxidation. In rat brain homogenates, desacetylmetipranolol, a compound with antioxidant properties, showed an IC50 value of 1.1 µM for inhibiting iron/ascorbate-induced lipid peroxidation, an effect described as not dissimilar from the reference antioxidant Trolox.[2]
| Antioxidant | Model System | Endpoint | IC50 / Effect |
| U-78517F (related 2-methylaminochroman) | Oxygen radical-induced damage in porcine coronary artery endothelial cells | Malondialdehyde (MDA) formation | 0.27 µM[3] |
| PNU-104067F | Diabetic Sprague-Dawley rats (in vivo) | Cardiac glutathione disulfide | 33% increase[1] |
| PNU-104067F | Normal Sprague-Dawley rats (in vivo) | Cardiac lipid peroxidation | 43% increase[1] |
| Desacetylmetipranolol (compared to Trolox) | Iron/ascorbate-induced lipid peroxidation in rat brain homogenates | Thiobarbituric acid reactive species (TBARS) | 1.1 µM[2] |
| Metipranolol (compared to Trolox) | Iron/ascorbate-induced lipid peroxidation in rat brain homogenates | Thiobarbituric acid reactive species (TBARS) | 6.9 µM[2] |
Free Radical Scavenging Activity
Another critical function of antioxidants is their ability to directly scavenge free radicals. The lazaroids, a class of 21-aminosteroids to which this compound is related, are recognized as powerful scavengers of reactive oxygen species. For example, the lazaroid U-75412E was found to have a reaction rate constant of 1.0 x 10¹⁰ M⁻¹s⁻¹ with hydroxyl radicals, comparable to other efficient hydroxyl radical scavengers.[4] Both first and second-generation lazaroids have demonstrated the ability to reduce the electron paramagnetic resonance (EPR) signal of superoxide and hydroxyl radicals, indicating direct scavenging activity.[5]
Experimental Protocols
A variety of standardized in vitro and in vivo models are employed to assess antioxidant efficacy.
In Vitro Lipid Peroxidation Assay (TBARS Method)
This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.
-
Tissue Preparation: Rat brain homogenates are commonly used as a source of polyunsaturated fatty acids.
-
Induction of Peroxidation: Lipid peroxidation is induced by adding pro-oxidants such as an iron/ascorbate mixture or sodium nitroprusside.
-
Incubation: The homogenate is incubated with the pro-oxidant and various concentrations of the test antioxidant.
-
Measurement: The amount of MDA produced is quantified by its reaction with thiobarbituric acid (TBA), which forms a colored product measured spectrophotometrically.
-
Calculation: The IC50 value, the concentration of the antioxidant that inhibits MDA formation by 50%, is calculated.
In Vivo Oxidative Stress Model (Streptozotocin-induced Diabetes in Rats)
This model is used to evaluate the effect of antioxidants on systemic oxidative stress.
-
Induction of Diabetes: Diabetes is induced in rats by a single injection of streptozotocin.
-
Treatment: Diabetic rats are treated with the test antioxidant (e.g., PNU-104067F) for a specified period (e.g., 14 days).
-
Tissue Analysis: At the end of the treatment period, tissues (liver, kidney, heart, brain) are collected and analyzed for markers of oxidative stress.
-
Biochemical Assays: Assays are performed to measure the activity of antioxidant enzymes (superoxide dismutase, catalase, glutathione peroxidase, glutathione reductase), levels of reduced and oxidized glutathione, and markers of lipid peroxidation.
Signaling Pathways and Mechanisms of Action
The protective effects of antioxidants are often mediated through complex signaling pathways. While the specific pathways modulated by this compound are not fully elucidated, related compounds offer insights into potential mechanisms. The lazaroids, for instance, are known to be potent inhibitors of iron-dependent lipid peroxidation and function as free radical scavengers.[6] They are believed to exert their neuroprotective effects by directly interacting with various free radical species.[5]
The following diagram illustrates a general overview of oxidative stress and the points of intervention for antioxidants.
Caption: General mechanism of oxidative stress and antioxidant intervention.
The following workflow outlines a typical process for evaluating and comparing antioxidants in preclinical models.
Caption: Workflow for comparative antioxidant evaluation.
Conclusion
This compound and its related compounds represent a promising class of antioxidants with potent activity against lipid peroxidation. While direct comparative data for this compound remains to be fully elucidated in the public domain, the available information on related lazaroids and 2-methylaminochromans suggests a high degree of efficacy. Further head-to-head studies are warranted to definitively position this compound within the landscape of therapeutic antioxidants. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers dedicated to the development of novel treatments for oxidative stress-related diseases.
References
- 1. Effects of new antioxidant compounds PNU-104067F and PNU-74389G on antioxidant defense in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metipranolol attenuates lipid peroxidation in rat brain: a comparative study with other antiglaucoma drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular mechanism of U78517F in the protection of porcine coronary artery endothelial cells from oxygen radical-induced damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of lazaroid (U-75412E) and its protective effects against crystalline silica-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in vitro EPR study of the free-radical scavenging actions of the lazaroid antioxidants U-74500A and U-78517F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Unlocking Neuroprotection: A Comparative Analysis of U-104067 Research Findings
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of U-104067's performance against alternative compounds, supported by key experimental data and detailed methodologies. The enclosed information aims to facilitate the replication of pivotal findings and foster further investigation into novel neuroprotective agents.
U-104067F, a pyrrolopyrimidine antioxidant, has demonstrated significant neuroprotective effects in preclinical models of brain injury and ischemia. Its mechanism of action is attributed to its ability to quench lipid peroxidation reactions through electron-donating and/or radical-trapping mechanisms.[1] This document summarizes the key quantitative data from comparative studies, outlines the experimental protocols for replication, and visualizes the underlying mechanisms and workflows.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the key quantitative findings from preclinical studies comparing U-104067F with the 21-aminosteroid antioxidant, tirilazad mesylate (U-74006F).
Table 1: Neuroprotection in Gerbil Transient Forebrain Ischemia Model
| Compound | Outcome | Result |
| U-104067F | Protection of Hippocampal CA1 Neurons | Demonstrates greater ability to protect than tirilazad.[1] |
| Tirilazad Mesylate (U-74006F) | Protection of Hippocampal CA1 Neurons | Less effective in protecting neurons compared to U-104067F.[1] |
Table 2: Neuroprotection in Mouse Permanent Middle Cerebral Artery Occlusion (MCAO) Model
| Compound | Outcome | Result |
| U-101033E (a related pyrrolopyrimidine) | Reduction of Infarct Size | Protective, in contrast to the minimally effective tirilazad.[1] |
| Tirilazad Mesylate (U-74006F) | Reduction of Infarct Size | Minimally effective.[1] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to allow for accurate replication of the research findings.
Gerbil Transient Forebrain Ischemia Model
This model is utilized to assess the neuroprotective effects of compounds against global cerebral ischemia.
Procedure:
-
Anesthesia: Anesthetize adult Mongolian gerbils (60-70 g) with a suitable anesthetic (e.g., 2.5% isoflurane in a mixture of oxygen and nitrous oxide).[2]
-
Vessel Occlusion: Make a midline cervical incision and carefully expose both common carotid arteries.[2]
-
Induce bilateral forebrain ischemia by occluding both common carotid arteries with aneurysm clips for a duration of 5 minutes.[2]
-
Reperfusion: After the ischemic period, remove the clips to allow for reperfusion of the brain.[2]
-
Drug Administration: Administer U-104067F or the comparator compound at the desired dosage and time point (e.g., before or after the ischemic insult).
-
Histological Analysis: After a set survival period (e.g., 7 days), perfuse the animals with a fixative and prepare brain sections for histological staining (e.g., Nissl stain) to quantify neuronal loss in the hippocampal CA1 region.[3]
Mouse Permanent Middle Cerebral Artery Occlusion (MCAO) Model
This model is employed to evaluate the efficacy of neuroprotective agents in a focal cerebral ischemia setting.
Procedure:
-
Anesthesia: Anesthetize the mouse (e.g., with isoflurane) and maintain its body temperature at 37°C.[4][5]
-
Surgical Preparation: Make a skin incision between the ear and the eye to expose the temporal muscle.[5]
-
Craniotomy: Perform a small craniotomy to expose the middle cerebral artery (MCA).[6]
-
Occlusion: Permanently occlude the MCA by electrocoagulation or ligation at a point distal to the lenticulostriate arteries.[5][7]
-
Drug Administration: Administer the test compound at the specified dose and time relative to the MCAO procedure.
-
Infarct Volume Assessment: After a designated period (e.g., 24 hours), euthanize the animal, remove the brain, and slice it into coronal sections.[8] Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[7][8]
Visualizing the Science
The following diagrams illustrate the proposed mechanism of action of U-104067F and a typical experimental workflow.
References
- 1. Pyrrolopyrimidines: novel brain-penetrating antioxidants with neuroprotective activity in brain injury and ischemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transient forebrain ischemia under hyperthermic condition accelerates memory impairment and neuronal death in the gerbil hippocampus by increasing NMDAR1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]
- 5. Modeling Stroke in Mice: Permanent Coagulation of the Distal Middle Cerebral Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Examination of U-104067 and Other Neuroprotective Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pyrrolopyrimidine antioxidant U-104067 with other neuroprotective compounds. The following sections detail its performance against a direct comparator, the 21-aminosteroid antioxidant tirilazad, and provide a broader comparison with other antioxidant compounds investigated for neuroprotective effects. All quantitative data is summarized in structured tables, and detailed experimental protocols for key studies are provided.
This compound: An Overview
This compound is a pyrrolopyrimidine antioxidant developed for its neuroprotective properties. Its primary mechanism of action is believed to be through the scavenging of free radicals and inhibition of lipid peroxidation, a key process in neuronal damage following ischemic events and in neurodegenerative diseases.
Direct Head-to-Head Comparison: this compound vs. Tirilazad
A key preclinical study directly compared the neuroprotective efficacy of this compound and a related pyrrolopyrimidine, U-101033E, with the 21-aminosteroid antioxidant tirilazad mesylate (U-74006F).
Quantitative Data Summary
| Compound | Animal Model | Endpoint | Key Finding | Reference |
| U-104067F | Gerbil Transient Forebrain Ischemia | Hippocampal CA1 Neuronal Protection | Demonstrated greater ability to protect neurons compared to tirilazad.[1] | [1] |
| U-101033E | Gerbil Transient Forebrain Ischemia | Hippocampal CA1 Neuronal Protection | Demonstrated greater ability to protect neurons compared to tirilazad.[1] | [1] |
| U-101033E | Mouse Permanent Middle Cerebral Artery Occlusion | Infarct Size Reduction | Reduced infarct size , whereas tirilazad was minimally effective.[1] | [1] |
| Tirilazad | Gerbil Transient Forebrain Ischemia | Hippocampal CA1 Neuronal Protection | Less effective than U-104067F and U-101033E.[1] | [1] |
| Tirilazad | Mouse Permanent Middle Cerebral Artery Occlusion | Infarct Size Reduction | Minimally effective.[1] | [1] |
Experimental Protocols
Gerbil Transient Forebrain Ischemia Model
This model induces global cerebral ischemia by temporarily occluding the bilateral common carotid arteries.
-
Anesthesia: Anesthesia is induced with isoflurane or a similar anesthetic.[2][4]
-
Ischemia Induction: The bilateral common carotid arteries are isolated and occluded for a set duration, typically 5 minutes, using aneurysm clips.[1][2]
-
Reperfusion: After the occlusion period, the clips are removed to allow blood flow to resume.
-
Outcome Assessment: Neuronal damage, particularly in the CA1 region of the hippocampus, is assessed histologically at a specific time point after the ischemic insult (e.g., 7 days).[3] The number of surviving neurons is quantified.
Broader Comparison with Other Neuroprotective Antioxidants
While direct head-to-head studies are limited, this section provides a comparative overview of this compound's efficacy against other well-known antioxidants based on data from various preclinical models of neurodegeneration.
Quantitative Data Summary
| Compound | Animal Model | Endpoint | Key Finding | Reference |
| U-104067F | 3-Acetylpyridine-Treated Rats | Cerebellar cGMP and ATP levels, Motor Coordination, Neuronal Loss | Significantly attenuated the reduction in cGMP and ATP, prevented loss of motor coordination, and partially prevented neuronal loss in the inferior olivary nucleus.[5] | [5] |
| α-Tocotrienol (Vitamin E) | Mouse Stroke Model (MCAO) | Infarct Volume | Oral supplementation led to increased brain α-tocotrienol levels and provided protection against stroke-induced injury.[6][7] | [6][7] |
| Coenzyme Q10 | Parkinson's Disease Model (MPTP) | Protection of Nigrostriatal Dopaminergic System | Preclinical studies have demonstrated that Coenzyme Q10 can protect the nigrostriatal dopaminergic system.[8] A Phase II trial showed a trend towards slowing progressive disability in early Parkinson's disease.[8] | [8] |
Experimental Protocols
3-Acetylpyridine-Induced Neurodegeneration Model
3-Acetylpyridine (3-AP) is a neurotoxin that induces region-specific neuronal death, providing a model to study neuroprotective agents.
-
Animal Model: Wistar rats.[5]
-
Neurotoxin Administration: 3-AP is administered intraperitoneally (e.g., 500 µmol/kg).[5]
-
Treatment: The test compound (e.g., U-104067F) is administered orally at various doses.[5]
-
Outcome Assessment: At a specific time point (e.g., 96 hours) after 3-AP administration, various parameters are measured, including:
Signaling Pathway
The neuroprotective effects of this compound and other antioxidants are primarily attributed to their ability to counteract oxidative stress. This involves the direct scavenging of reactive oxygen species (ROS) and the inhibition of lipid peroxidation, thereby preventing downstream cellular damage and apoptosis.
References
- 1. Pyrrolopyrimidines: novel brain-penetrating antioxidants with neuroprotective activity in brain injury and ischemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transient forebrain ischemia under hyperthermic condition accelerates memory impairment and neuronal death in the gerbil hippocampus by increasing NMDAR1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propofol prevents delayed neuronal death following transient forebrain ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Mitogen-Activated Protein Kinases after Transient Forebrain Ischemia in Gerbil Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of the pyrrolopyrimidine U-104067F in 3-acetylpyridine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Properties of The Natural Vitamin E α-Tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. coq10.co.nz [coq10.co.nz]
Safety Operating Guide
Navigating the Disposal of U-104067: A Guide to Safe Laboratory Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for U-104067, a pyrrolopyrimidine antioxidant, is not publicly available, established principles of chemical waste management provide a robust framework for its safe handling and disposal.[1] This guide offers essential, step-by-step information to manage this compound waste, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Core Principles of Chemical Waste Disposal
The foundation of safe disposal lies in the accurate classification and segregation of chemical waste. All laboratory personnel must be trained in hazardous waste handling and disposal procedures.[2] Cross-contamination of waste streams can pose significant safety risks and lead to non-compliance.
Key Steps for Disposal:
-
Hazard Assessment: In the absence of a specific SDS, treat this compound as a hazardous chemical. As a pyrrolopyrimidine, it is a heterocyclic amine, and as an antioxidant, it is designed to be reactive.
-
Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including safety goggles, gloves, and a lab coat. For operations that may generate dust or aerosols, respiratory protection may be necessary.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.
-
Containerization: Use a container that is compatible with this compound. The original container is often the best choice for waste accumulation. Ensure the container is in good condition and has a secure, leak-proof lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date when the first waste was added.
-
Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) office for guidance.
Quantitative Data for General Chemical Waste Management
While specific quantitative data for this compound disposal is unavailable, the following table summarizes general parameters for the management of laboratory chemical waste.
| Parameter | Guideline | Rationale |
| pH of Aqueous Waste for Sewer Disposal | 5.5 - 11.0 | To prevent corrosion of plumbing and adverse reactions in the wastewater treatment system. Note: This is for non-hazardous aqueous waste only. This compound should not be disposed of down the drain. |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons of non-acute hazardous waste or ≤ 1 quart of acute hazardous waste | Federal and state regulations limit the amount of hazardous waste that can be stored in a laboratory before it must be moved to a central storage facility. |
| Container Fill Level | ≤ 90% of container capacity | To prevent spills and allow for vapor expansion. |
Experimental Protocol: General Neutralization of Acidic/Basic Waste
Disclaimer: This is a general protocol and may not be applicable to this compound. Always consult with your EHS office before attempting any chemical neutralization for disposal.
This protocol outlines a general procedure for neutralizing simple acidic or basic waste streams.
Materials:
-
Acidic or basic waste
-
Appropriate neutralizing agent (e.g., sodium bicarbonate for acids, dilute acetic acid for bases)
-
pH paper or calibrated pH meter
-
Stir plate and stir bar
-
Beakers
-
Appropriate PPE
Procedure:
-
Work in a certified chemical fume hood.
-
Place the beaker containing the waste on the stir plate and add a stir bar.
-
Begin gentle stirring.
-
Slowly and carefully add the neutralizing agent. Monitor for any signs of reaction, such as heat generation or gas evolution.
-
Periodically check the pH of the solution.
-
Continue adding the neutralizing agent until the pH is within the neutral range (typically 6-8).
-
Once neutralized, the solution must still be disposed of as hazardous waste, unless your EHS office has determined otherwise.
Visualizing Disposal and Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the logical flow for chemical waste disposal and the decision-making process for handling a chemical spill.
Caption: Logical workflow for the proper disposal of this compound waste.
Caption: Decision-making flowchart for a chemical spill response.
By adhering to these general yet critical procedures, researchers can ensure the safe and responsible disposal of this compound and other laboratory chemicals, fostering a culture of safety and environmental stewardship. Always prioritize consulting your institution's Environmental Health and Safety office for specific guidance.
References
Navigating the Uncharted: A Safety and Handling Guide for Novel Compounds like U-104067
Immediate Safety and Personal Protective Equipment (PPE)
In the absence of a specific Material Safety Data Sheet (MSDS) for U-104067, a risk assessment is the first and most crucial step.[1][2] This involves evaluating the potential hazards based on the chemical class of the compound, if known, and assuming a high level of toxicity until proven otherwise. The selection of Personal Protective Equipment (PPE) should be conservative and based on a thorough hazard assessment.[2][3]
A comprehensive PPE program is essential and should address the hazards present, as well as the selection, maintenance, and use of the equipment.[3] All personnel handling the compound must be trained on the proper use, limitations, and disposal of their PPE.[3]
Recommended PPE for Handling Novel Compounds:
| PPE Component | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield | Protects against splashes, sprays, and airborne particles.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact with the compound. Double-gloving is recommended. |
| Body Protection | A lab coat or chemical-resistant apron | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) | Necessary when handling powders or volatile solutions to prevent inhalation. |
Operational Plan for Safe Handling
A clear, step-by-step operational plan minimizes the risk of exposure and ensures procedural consistency.
Step 1: Preparation and Area Setup
-
Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood.
-
Ensure that emergency equipment, such as an eyewash station and safety shower, is readily accessible and has been recently tested.[1]
-
Assemble all necessary materials and equipment before beginning work to minimize movement and potential for spills.
Step 2: Compound Handling
-
When weighing or transferring the solid compound, do so in a fume hood to contain any airborne particles.
-
For creating solutions, add the compound to the solvent slowly to avoid splashing.
-
Clearly label all containers with the compound name, concentration, date, and your initials.[5]
Step 3: Post-Handling Procedures
-
Thoroughly decontaminate the work area and any equipment used.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps: Any sharps contaminated with this compound should be disposed of in a designated sharps container.
Disposal Procedure: All waste must be disposed of in accordance with institutional, local, and federal environmental regulations.[6] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of novel compounds.
Experimental Workflow for Handling a Novel Compound
The following diagram illustrates a standard workflow for safely handling a new chemical entity in a research laboratory.
References
- 1. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
- 2. Protective Clothing and Ensembles | Personal Protective Equipment | CDC [cdc.gov]
- 3. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. primeoccmed.com [primeoccmed.com]
- 6. solutions.covestro.com [solutions.covestro.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
